Product packaging for Enrofloxacin-d5(Cat. No.:CAS No. 1173021-92-5)

Enrofloxacin-d5

Cat. No.: B563872
CAS No.: 1173021-92-5
M. Wt: 364.4 g/mol
InChI Key: SPFYMRJSYKOXGV-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enrofloxacin-d5 is intended for use as an internal standard for the quantification of enrofloxacin by GC- or LC-MS. Enrofloxacin is a fluoroquinolone antibiotic. It is active against panels of Campylobacter, E. coli, and Salmonella isolates (mean MIC50s = 0.06, 0.5, and 0.03 µg/ml, respectively). It is also active against equine isolates of L. intracellularis (MICs = 0.125-0.5 µg/ml). Enrofloxacin inhibits bacterial DNA gyrase. In vivo, enrofloxacin (10 mg/kg) increases survival in a mouse model of enteropathogenic E. coli-induced sepsis. Formulations containing enrofloxacin have been used in the treatment of veterinary bacterial infections.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O3 B563872 Enrofloxacin-d5 CAS No. 1173021-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYMRJSYKOXGV-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675879
Record name 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-92-5
Record name 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enrofloxacin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Enrofloxacin-d5, a deuterated analog of the widely used veterinary antibiotic, enrofloxacin. This document details its primary application as an internal standard in analytical chemistry, the mechanism of action of its parent compound, and detailed experimental protocols for its use.

Core Concepts: What is this compound?

This compound is a stable isotope-labeled version of enrofloxacin, a synthetic fluoroquinolone antibiotic.[1][2] In this compound, five hydrogen atoms on the ethyl group of the piperazinyl ring have been replaced with deuterium atoms.[3] This isotopic labeling makes it an ideal internal standard for the quantification of enrofloxacin in various biological matrices using mass spectrometry-based methods.[4] Its chemical structure is identical to enrofloxacin, except for the increased mass due to the deuterium atoms, which allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.

The primary application of this compound is as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify levels of enrofloxacin in tissues and other samples.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₉H₁₇D₅FN₃O₃
Molecular Weight 364.43 g/mol
CAS Number 1173021-92-5
Appearance Pale Yellow Crystals
Storage Temperature Refrigerator (2-8°C)

Mechanism of Action of Enrofloxacin

This compound itself is not intended for therapeutic use. However, understanding the mechanism of its parent compound, enrofloxacin, is crucial for researchers working in drug development and resistance studies. Enrofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.[7]

  • Topoisomerase IV: This enzyme is crucial for the separation of daughter DNA strands following replication.[6]

By binding to these enzymes, enrofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death.[4][8]

Enrofloxacin_Mechanism cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enrofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Mechanism of action of Enrofloxacin.

Experimental Protocols: Quantification of Enrofloxacin using this compound

The use of this compound as an internal standard significantly improves the accuracy and precision of enrofloxacin quantification by correcting for matrix effects and variations in sample preparation and instrument response.[9] Below is a detailed experimental protocol for the analysis of enrofloxacin in animal tissues using LC-MS/MS with this compound as an internal standard.

Sample Preparation from Animal Tissue

This protocol is a generalized procedure and may require optimization based on the specific tissue matrix and laboratory equipment.

  • Homogenization: Weigh 2-5 grams of the tissue sample (e.g., liver, muscle, kidney) and homogenize it.[3][8]

  • Internal Standard Spiking: Add a known concentration of this compound solution to the homogenized sample.[10]

  • Extraction:

    • Add an extraction solvent, such as acetonitrile with 1% formic acid.[10]

    • Vortex the mixture for 1-10 minutes.[8][9]

    • Perform ultrasonic extraction for 10 minutes.[10]

    • Centrifuge the sample at approximately 4000-8000 rpm for 5-10 minutes.[3][10]

  • Purification (if necessary):

    • The supernatant can be further purified using solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) to remove interfering matrix components.[3]

  • Reconstitution:

    • Evaporate the final extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The following tables summarize the typical parameters for the chromatographic separation and mass spectrometric detection of enrofloxacin and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.7 µm, 4.6 x 50 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Enrofloxacin 360.2342.2316.215 - 25
This compound 365.3347.2321.315 - 25

Note: The optimal collision energies may vary depending on the mass spectrometer used.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Animal Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spike with this compound Homogenize->Spike Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Purify Purification (SPE/DLLME) Centrifuge->Purify Reconstitute Dry & Reconstitute Purify->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for Enrofloxacin quantification.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of enrofloxacin in complex matrices. Its use as an internal standard in LC-MS/MS methods is well-established and essential for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

Enrofloxacin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Enrofloxacin-d5 is the deuterium-labeled version of enrofloxacin, a synthetic fluoroquinolone antibiotic.[1] It is widely used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying enrofloxacin in biological samples.[2] This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is structurally identical to enrofloxacin, with the exception of five deuterium atoms on the ethyl group of the piperazinyl ring.[3] This isotopic labeling results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based analyses.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid[3]
Molecular Formula C₁₉H₁₇D₅FN₃O₃[1]
Molecular Weight 364.43 g/mol [1][5][6]
Monoisotopic Mass 364.19590346 Da[3]
CAS Number 1173021-92-5[3]
Appearance Pale Yellow Crystals
Storage Temperature 2-8°C or Refrigerator[6][7]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Mechanism of Action

Enrofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[10] By binding to the DNA-enzyme complex, enrofloxacin stabilizes it, leading to breaks in the bacterial chromosome and ultimately cell death.[8][11] The specificity for bacterial enzymes over their mammalian counterparts contributes to its therapeutic efficacy.[9]

G Mechanism of Action of Enrofloxacin Enrofloxacin Enrofloxacin DNA_Enzyme_Complex DNA-Enzyme Complex Enrofloxacin->DNA_Enzyme_Complex Binds to Bacterial_DNA Bacterial DNA Bacterial_DNA->DNA_Enzyme_Complex DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA_Enzyme_Complex Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Enzyme_Complex DNA_Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Enzyme_Complex->DNA_Replication_Inhibition Leads to DNA_Strand_Breaks DNA Strand Breaks DNA_Enzyme_Complex->DNA_Strand_Breaks Causes Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death DNA_Strand_Breaks->Bacterial_Cell_Death

Caption: Mechanism of action of enrofloxacin.

Metabolic Pathways

In most animal species, enrofloxacin is metabolized in the liver to its primary active metabolite, ciprofloxacin, through N-dealkylation.[8][10] Other metabolic transformations include N-oxidation, N-acetylation, and the opening of the piperazine ring to form desethylene-enrofloxacin.[8][12] The biotransformation of enrofloxacin can be influenced by cytochrome P450 enzymes.[8]

G Simplified Metabolic Pathway of Enrofloxacin Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (Active Metabolite) Enrofloxacin->Ciprofloxacin N-deethylation Enrofloxacin_N_Oxide Enrofloxacin N-Oxide Enrofloxacin->Enrofloxacin_N_Oxide N-oxidation Desethylene_enrofloxacin Desethylene-enrofloxacin Enrofloxacin->Desethylene_enrofloxacin Piperazine ring cleavage N_Acetylciprofloxacin N-Acetylciprofloxacin Ciprofloxacin->N_Acetylciprofloxacin N-acetylation

Caption: Simplified metabolic pathway of enrofloxacin.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of enrofloxacin in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Sample Preparation for LC-MS/MS Analysis of Enrofloxacin in Animal Tissue

This protocol is a generalized procedure based on methods described in the literature.[15]

  • Homogenization: Weigh 5 g of the tissue sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 0.5 mg/L solution) to the sample.

  • Extraction:

    • Add 10 g of anhydrous sodium sulfate.

    • Add 20 mL of acetonitrile containing 1% formic acid.

    • Vortex for 1 minute, followed by ultrasonic extraction for 10 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 20 mL of the extraction solvent and combine the supernatants.

  • Concentration and Reconstitution: The combined supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are example parameters for LC-MS/MS analysis.[13]

  • Liquid Chromatography:

    • Mobile Phase A: Water with 1 mL/L formic acid and 2 mmol/L ammonium acetate.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • Spray Voltage: 4500 V.

    • Ion Source Temperature: 550 °C.

G Experimental Workflow for LC-MS/MS Analysis Sample_Collection Sample Collection (e.g., Tissue) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography Separation Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

Enrofloxacin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Enrofloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, enrofloxacin. This guide covers its fundamental properties, mechanism of action, and detailed experimental protocols for its analysis and the assessment of its parent compound's biological effects.

Core Properties of this compound

This compound is a stable, isotopically labeled form of enrofloxacin, which is primarily used as an internal standard in pharmacokinetic and analytical studies to ensure the accuracy and precision of quantitative analyses. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection methods.

PropertyValueSource(s)
CAS Number 1173021-92-5[1][2][3]
Molecular Weight 364.43 g/mol [1][2][3]
Molecular Formula C₁₉H₁₇D₅FN₃O₃[3]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Enrofloxacin, the parent compound of this compound, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] By binding to the DNA-enzyme complex, enrofloxacin inhibits the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks.[4][5] This disruption of DNA integrity ultimately results in bacterial cell death.[4][5]

Enrofloxacin_Mechanism_of_Action Enrofloxacin Enrofloxacin Enzyme_DNA_Complex Enzyme-DNA Complex Enrofloxacin->Enzyme_DNA_Complex Binds to DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Enzyme_DNA_Complex DNA Bacterial DNA DNA->Enzyme_DNA_Complex DNA_Cleavage DNA Strand Breakage Enzyme_DNA_Complex->DNA_Cleavage Inhibits re-ligation Replication_Inhibition Inhibition of DNA Replication DNA_Cleavage->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death

Mechanism of action of enrofloxacin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of enrofloxacin and the evaluation of its biological effects.

High-Performance Liquid Chromatography (HPLC) for Enrofloxacin Quantification

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the determination of enrofloxacin in biological matrices.[2]

1. Chromatographic Conditions:

  • Column: Dr. Maisch C18 (75 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and ethanol (90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 254 nm.[2]

  • Column Temperature: 25°C (room temperature).[2]

2. Sample Preparation (Urine):

  • Prepare a stock solution of enrofloxacin in the mobile phase.

  • Create working standard solutions by diluting the stock solution.

  • For spiked samples, add known amounts of the working standard to 1 mL of drug-free urine in a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.[2]

  • Inject the prepared samples into the HPLC system.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of enrofloxacin in the unknown samples by interpolating their peak areas from the calibration curve.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.[7]

2. Treatment with Enrofloxacin:

  • Prepare serial dilutions of enrofloxacin in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the enrofloxacin solutions at various concentrations.

  • Include a vehicle control (medium without enrofloxacin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]

4. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Incubate at 37°C for 15 minutes with gentle shaking.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

Genotoxicity Assessment: Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[8][9] The alkaline version described here can detect single- and double-strand breaks and alkali-labile sites.[8]

1. Cell Preparation and Slide Coating:

  • Obtain a single-cell suspension from the desired tissue or cell culture.

  • Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

2. Embedding Cells in Agarose:

  • Mix the cell suspension with 0.5% low melting point agarose at 37°C.

  • Pipette this mixture onto the pre-coated slides and cover with a coverslip.

  • Allow the agarose to solidify at 4°C.

3. Lysis:

  • Carefully remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C.[10]

4. Alkaline Unwinding and Electrophoresis:

  • Place the slides in a horizontal gel electrophoresis tank.

  • Fill the tank with a freshly prepared, cold alkaline electrophoresis buffer (pH > 13) and let the DNA unwind for 20-40 minutes.[10]

  • Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes.[10]

5. Neutralization and Staining:

  • Gently remove the slides from the electrophoresis tank and wash them with a neutralization buffer (e.g., Tris buffer, pH 7.5).[10]

  • Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

6. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Quantify the DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Genotoxicity Assessment: Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is used to measure chromosome breakage and loss by scoring micronuclei in cells that have completed one nuclear division.[4][11]

1. Cell Culture and Treatment:

  • Initiate cell cultures (e.g., peripheral blood lymphocytes) in appropriate culture medium.

  • Expose the cells to different concentrations of enrofloxacin.

2. Cytokinesis Block:

  • Add cytochalasin B (an inhibitor of cytokinesis) to the cultures at a time point that allows cells to undergo one mitosis (e.g., 44 hours for human lymphocytes).[12]

3. Harvesting and Slide Preparation:

  • Harvest the cells at an appropriate time after the addition of cytochalasin B (e.g., 72 hours total culture time for lymphocytes).

  • Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fix the cells with a suitable fixative (e.g., methanol:acetic acid).

  • Drop the cell suspension onto clean microscope slides and allow them to air dry.

4. Staining and Scoring:

  • Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

  • Score the frequency of micronuclei in binucleated cells under a light or fluorescence microscope.

Pharmacokinetic Study in Laboratory Animals

This protocol outlines a general procedure for conducting a pharmacokinetic study of enrofloxacin in a laboratory animal model.

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., rats, dogs) and allow for an acclimatization period.[13]

  • Administer a single dose of enrofloxacin via the desired route (e.g., intravenous, oral, subcutaneous).[13][14] The dose will depend on the animal species and the objectives of the study.

2. Blood Sampling:

  • Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[13][14]

  • Collect the blood in tubes containing an appropriate anticoagulant (e.g., heparin).[14]

3. Plasma Preparation and Storage:

  • Centrifuge the blood samples to separate the plasma.[13]

  • Store the plasma samples at -20°C or lower until analysis.

4. Sample Analysis:

  • Analyze the plasma samples for enrofloxacin and its major metabolite, ciprofloxacin, using a validated analytical method such as HPLC.

5. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of Enrofloxacin-d5

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enrofloxacin in various analytical applications. This document details the synthetic pathway, purification protocols, and analytical methods for quality control, presented in a manner accessible to researchers and professionals in drug development and chemical analysis.

Introduction

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections.[1] For pharmacokinetic studies, residue analysis, and therapeutic drug monitoring, a stable isotope-labeled internal standard is essential for achieving accurate and reliable results using mass spectrometry-based methods like LC-MS/MS.[2][3] this compound, where five hydrogen atoms on the N-ethyl group of the piperazine ring are replaced with deuterium, is the most commonly used internal standard for this purpose.[4][5] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, allowing it to co-elute with the unlabeled analyte and correct for matrix effects and variations in instrument response.[6]

This guide outlines a robust methodology for the synthesis of this compound, followed by a detailed purification and analytical validation protocol.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, primarily involving a nucleophilic substitution reaction. The key is the use of a deuterated starting material, N-(ethyl-d5)-piperazine.

Synthetic Pathway

The reaction proceeds by substituting the chlorine atom at the C-7 position of the quinolone ring with the deuterated N-(ethyl-d5)-piperazine.

G cluster_reactants Reactants cluster_product Product A 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid C Crude this compound A->C + Reaction (Solvent, Catalyst, Heat) B N-(ethyl-d5)-piperazine B->C +

Caption: Synthetic scheme for this compound.
Materials and Reagents

The primary materials required for the synthesis are summarized in the table below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid86393-33-1C₁₃H₉ClFNO₃281.67
N-(ethyl-d5)-piperazine1219804-98-3C₆H₉D₅N₂119.23
Nano Iron Oxide on ZrO₂ Coated Sulfonic Acid (n-FZSA)N/ACatalystN/A
Water (Deionized)7732-18-5H₂O18.02
Methanol / Ethanol (96%)67-56-1CH₃OH / C₂H₅OH32.04 / 46.07
Experimental Protocol: Synthesis

This protocol is adapted from established methods for Enrofloxacin synthesis.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 mmol).

  • Addition of Reagents: Add N-(ethyl-d5)-piperazine (1.5 mmol), deionized water (5 mL), and n-FZSA catalyst (0.06 g).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the flask from the heat source. Separate the magnetic n-FZSA catalyst using an external magnet and wash it with hot ethanol (5 mL).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The crude this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration through a Buchner funnel.

ParameterValue / Condition
Reactant Mole Ratio1 : 1.5 (Quinolone Acid : Deuterated Piperazine)
SolventWater (H₂O)
Catalystn-FZSA (nano iron oxide on ZrO₂ coated sulfonic acid)
TemperatureReflux
MonitoringThin Layer Chromatography (TLC)
Expected Yield>90% (based on non-deuterated synthesis[7])

Purification and Analysis

The crude product from the synthesis requires purification to remove unreacted starting materials and potential side products. The purity is then confirmed using high-performance liquid chromatography (HPLC).

Purification Workflow

G A Crude this compound (Solid) B Recrystallization (e.g., from Methanol) A->B Dissolve in hot solvent C Filtration & Drying B->C Cool to crystallize D Pure this compound (Solid) C->D E Purity Analysis (RP-HPLC) D->E F Characterization (LC-MS, NMR) D->F

Caption: Workflow for the purification and analysis of this compound.
Experimental Protocol: Purification

  • Recrystallization: Transfer the crude this compound solid to a clean flask. Add a minimal amount of hot methanol or 96% ethanol to dissolve the solid completely.[7]

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to facilitate maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent. The final product should be a neat, crystalline solid.

Analytical Method: Purity Assessment by RP-HPLC

The purity of the final product should be assessed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

  • Standard Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL. Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a sample of the synthesized product at the same concentration as the working standard.

  • Chromatography: Inject 20 µL of the sample solution into the HPLC system.

  • Data Analysis: Record the chromatogram. Purity is determined by calculating the area percentage of the main peak corresponding to this compound. The target purity should be ≥95%.

ParameterCondition / ValueReference
HPLC SystemWaters HPLC system or equivalent[8]
ColumnC18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[8][9]
Mobile PhaseAcetonitrile : Water (80:20, v/v)[8]
Flow Rate1.0 mL/min[8][9]
DetectionUV at 270 nm[8]
Column Temp40 °C[8]
Injection Volume20 µL[8][9]
Purity Target ≥95% [10]

Conclusion

The synthesis and purification of this compound can be achieved through a straightforward and high-yielding chemical process. The described method, involving a catalyzed nucleophilic substitution followed by recrystallization, provides a reliable pathway to obtain high-purity material. Rigorous analytical testing, primarily using RP-HPLC, is mandatory to confirm the identity and purity of the final product, ensuring its suitability as an internal standard for sensitive and accurate bioanalytical assays. This guide provides the foundational methodology for laboratories to produce and validate this compound for research and drug development applications.

References

Enrofloxacin-d5 for Veterinary Drug Residue Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine to treat bacterial infections in animals.[1][2] It is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[1] The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][2][3]

The extensive use of enrofloxacin in food-producing animals raises concerns about the potential for drug residues in edible tissues, such as muscle and liver. In many species, enrofloxacin is metabolized to ciprofloxacin, an active metabolite which is also a medically important antibiotic in human medicine. The presence of these residues in the food supply can pose risks to human health, including the development of antibiotic-resistant bacteria. Consequently, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for the combined total of enrofloxacin and ciprofloxacin in various animal-derived food products.

Accurate and reliable quantification of these residues is paramount for ensuring food safety and regulatory compliance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[4] This method's accuracy is significantly enhanced by using a stable isotope-labeled internal standard (IS), such as Enrofloxacin-d5.[4]

This compound is a deuterated analog of enrofloxacin, meaning five hydrogen atoms have been replaced with deuterium. Because it is chemically and physically almost identical to the target analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly precise and accurate quantification.

Core Principles and Methodologies

The foundation of this analytical approach is isotope dilution, where a known quantity of the isotopically labeled standard (this compound) is added to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled standard is measured by LC-MS/MS. Since any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, the ratio remains constant, ensuring accurate results.

Mechanism of Action of Enrofloxacin

Enrofloxacin targets the bacterial enzymes DNA gyrase and topoisomerase IV. It binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[1][3] This action blocks DNA replication and transcription, leading to rapid bacterial cell death.[1][5]

G cluster_0 Bacterial Cell enro Enrofloxacin complex DNA-Gyrase/Topoisomerase IV Complex enro->complex Binds & Stabilizes replication DNA Replication & Transcription complex->replication Inhibits death Bacterial Cell Death replication->death Leads to

Figure 1. Simplified diagram of Enrofloxacin's mechanism of action.

Analytical Workflow

The overall workflow for the analysis of enrofloxacin residues using this compound involves several key stages, from sample receipt to final data analysis. Each step is critical for achieving accurate and reproducible results.

G sample 1. Tissue Sample (e.g., Muscle, Liver) spike 2. Homogenization & Spiking with IS (this compound) sample->spike extract 3. Solvent Extraction (e.g., Acetonitrile-based) spike->extract clean 4. Centrifugation & Cleanup extract->clean analyze 5. LC-MS/MS Analysis clean->analyze quantify 6. Data Processing & Quantification analyze->quantify

Figure 2. General experimental workflow for veterinary drug residue analysis.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of enrofloxacin in animal tissues.[4][6]

Sample Preparation and Extraction
  • Homogenization : Weigh approximately 2-5 grams of the tissue sample (e.g., chicken liver, fish muscle) into a centrifuge tube.

  • Internal Standard Spiking : Add a known concentration of this compound solution to each sample, quality control, and calibration standard.

  • Extraction : Add an appropriate volume (e.g., 10-20 mL) of an extraction solvent. Common solvents include acetonitrile containing 1% formic acid or 5% phosphoric acid in 50% acetonitrile.[6]

  • Vortexing/Shaking : Vortex or shake the samples vigorously for 1-5 minutes to ensure thorough mixing and extraction of the analytes from the tissue matrix.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to separate the solid tissue debris from the liquid extract.

  • Supernatant Collection : Carefully transfer the supernatant (the liquid extract) to a clean tube.

  • Cleanup (Defatting) : For fatty matrices, a cleanup step may be necessary. Add an equal volume of a non-polar solvent like n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.

  • Final Preparation : Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The instrumental analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Column : A C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is commonly used for separation.[7]

  • Mobile Phase : A gradient elution is typically employed using:

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[7]

    • Mobile Phase B: Methanol or Acetonitrile.[7]

  • Flow Rate : A typical flow rate is between 0.4 and 0.8 mL/min.[7][8]

  • Ionization : Electrospray Ionization in Positive Mode (ESI+) is used.[8]

  • Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both enrofloxacin and the internal standard, this compound.[6]

Data Presentation and Method Performance

The performance of the analytical method is validated by assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Quantitative Data

The following tables summarize typical mass spectrometry parameters and method performance characteristics gathered from various studies.

Table 1: Typical LC-MS/MS Parameters for Enrofloxacin and this compound

Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier)
Enrofloxacin 360.2 316.2 245.1
This compound 365.2 321.2 245.1

Data synthesized from multiple sources.[4][6]

Table 2: Example Method Performance Characteristics

Analyte(s) Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) Precision (RSD %)
Enrofloxacin & Ciprofloxacin Chicken Liver 1.17 3.90 Not Reported Not Reported
Enrofloxacin Aquatic Animal Muscle Not Reported 2.0 97.1 - 106 ≤ 2.14

Data sourced from references[8] and[4].

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable methods for the quantification of enrofloxacin residues in veterinary samples. Its chemical similarity to the analyte ensures that it accurately corrects for variations during sample processing and instrumental analysis. This isotope dilution LC-MS/MS approach provides the high degree of accuracy and precision required by researchers and regulatory bodies to monitor veterinary drug residues effectively, thereby safeguarding the food supply and protecting public health. The detailed protocols and performance data presented in this guide serve as a foundational resource for professionals in the field of drug development and food safety analysis.

References

Technical Guide: The Role and Application of Enrofloxacin-d5 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Enrofloxacin-d5 as an internal standard for the accurate quantification of enrofloxacin in various environmental matrices. Enrofloxacin, a widely used fluoroquinolone antibiotic in veterinary medicine, is a growing environmental concern due to its potential to contaminate soil, water, and food sources, contributing to antibiotic resistance.[1][2] Accurate monitoring requires robust analytical methods capable of overcoming complex sample matrices. The use of a stable isotope-labeled internal standard like this compound is critical for achieving reliable and precise results.[3][4]

The Principle of Isotope Dilution Mass Spectrometry

The core of accurate enrofloxacin quantification in complex samples lies in isotope dilution mass spectrometry (IDMS). This technique employs a stable, isotopically labeled version of the analyte—in this case, this compound—as an internal standard (IS).[4]

Key Advantages:

  • Correction for Matrix Effects: Environmental samples (e.g., soil, wastewater, animal tissue) contain numerous interfering compounds that can either suppress or enhance the analyte's signal in the mass spectrometer, a phenomenon known as the "matrix effect".[5][6]

  • Compensation for Procedural Losses: Since this compound is chemically identical to the native enrofloxacin, it behaves similarly during sample preparation, extraction, and cleanup.[7] Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Improved Accuracy and Precision: By calculating the ratio of the native analyte to the known concentration of the spiked internal standard, variations in sample preparation and instrument response are effectively nullified, leading to highly accurate and reproducible quantification.[3][8]

The logical workflow for this analytical approach is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Final Result SampleCollection 1. Sample Collection (Water, Soil, Tissue) Spiking 2. Spiking (Addition of this compound) SampleCollection->Spiking Extraction 3. Extraction (Solvent-based) Spiking->Extraction Cleanup 4. Cleanup/Purification (e.g., SPE) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS DataProcessing 6. Data Processing (Analyte/IS Ratio) LCMS->DataProcessing Quantification 7. Accurate Quantification of Enrofloxacin DataProcessing->Quantification

Figure 1: General workflow for environmental sample analysis using this compound.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction and analysis of enrofloxacin from water and solid matrices, based on established methodologies.

This protocol is adapted from methodologies involving direct injection or solid-phase extraction (SPE) for cleanup and concentration.

Materials:

  • Enrofloxacin and this compound analytical standards[9]

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid, Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Water sample (e.g., river water, wastewater effluent)

Procedure:

  • Sample Preparation:

    • Filter the collected water sample (e.g., 100 mL) through a 0.2 µm filter to remove particulate matter.[10]

    • Add a known concentration of this compound internal standard solution to the filtered water sample. For example, spike to a final concentration of 10 µg/L.

  • Solid-Phase Extraction (for trace-level analysis):

    • Condition the SPE cartridge by passing methanol followed by ultrapure water.

    • Load the spiked water sample onto the cartridge at a slow flow rate (e.g., 3 mL/min).[11]

    • Wash the cartridge with ultrapure water to remove interferences.

    • Elute the analytes (enrofloxacin and this compound) using a small volume of methanol or acetonitrile.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume (e.g., 1.0 mL) of the initial mobile phase.[12] This solution is now ready for injection.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[10]

    • Mobile Phase B: Acetonitrile or Methanol.[10]

    • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 2-15% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, and then re-equilibrates to initial conditions.[10][13]

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both enrofloxacin and this compound.

This protocol is based on solvent extraction followed by cleanup, a common approach for complex solid samples.[1][14]

Materials:

  • Homogenizer or ultrasonic bath

  • Centrifuge

  • Extraction solvent (e.g., Acetonitrile with 1% formic acid)[1]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Other materials as listed in Protocol 2.1

Procedure:

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 5.0 g) into a centrifuge tube.[1]

    • Spike the sample with a known amount of this compound internal standard solution and allow it to sit for equilibration (e.g., 10-15 minutes).[1]

  • Extraction:

    • Add the extraction solvent (e.g., 20 mL of acetonitrile with 1% formic acid) and a drying salt like anhydrous sodium sulfate.[1]

    • Homogenize or vortex vigorously (e.g., 1 min), followed by ultrasonic extraction (e.g., 10 min).[1]

    • Centrifuge the sample at high speed (e.g., 8000 rpm for 5 min) to separate the solid and liquid phases.[1]

    • Collect the supernatant. Repeat the extraction step on the remaining solid pellet and combine the supernatants.

  • Cleanup:

    • The combined supernatant can be subjected to a cleanup step, such as SPE (as described in Protocol 2.1) or dispersive solid-phase extraction (dSPE), to remove matrix components like lipids and pigments.

  • Final Sample Preparation and LC-MS/MS Analysis:

    • Follow steps 3 and 4 from Protocol 2.1 for solvent evaporation, reconstitution, and instrumental analysis.

Quantitative Data and Method Performance

The use of this compound allows for the development of highly sensitive and reliable methods. The tables below summarize key performance metrics from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLODLOQAnalytical MethodReference
Water (Lagoon Overflow)5 ng/L15 ng/LHPLC-MS/MS[10]
Water (Various Sources)15.9 µg/L48.3 µg/LHPLC-PDA[15]
Aquatic Products (Fish)0.1 µg/kg1 µg/kgUPLC-HRMS[1][16]
Aquatic Products (Fish)0.5 µg/kg (CCα)2 µg/kg (MQL)HPLC-MS/MS[17][18]

Note: CCα (Decision Limit) and MQL (Method Quantification Limit) are related concepts to LOD and LOQ.

Table 2: Recovery Rates

Recovery studies are essential for method validation, demonstrating the efficiency of the extraction process.

MatrixSpiking LevelRecovery (%)Reference
Water0.5 µg/L91%[10]
Water50, 100, 300 µg/L64.5 - 81.4%[15]
Aquatic Products (Fish)1, 10, 100 µg/kg85.3 - 95.9%[1]
Aquatic Products (Fish)2 to 4373 µg/kg97.1 - 106%[17][18]
Chicken Muscle2, 50, 100 µg/kgup to 96.6%[19]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of enrofloxacin in diverse and complex environmental samples. By employing the principle of isotope dilution, analytical methods can effectively compensate for matrix effects and procedural inconsistencies, which are significant challenges in environmental analysis. The detailed protocols and performance data presented in this guide demonstrate that LC-MS/MS methods incorporating this compound achieve the low detection limits and high accuracy required for regulatory monitoring, environmental risk assessment, and research in the field of emerging contaminants.

References

Methodological & Application

Application Notes and Protocols for Enrofloxacin Analysis in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various animal tissues for the analysis of enrofloxacin and its primary metabolite, ciprofloxacin. The described methods are based on established and validated techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in animals.[1][2] Its extensive use, however, raises concerns about the potential for drug residues in animal-derived food products, which can pose risks to human health, including the development of antibiotic resistance.[3][4] Therefore, robust and reliable analytical methods are crucial for monitoring enrofloxacin and ciprofloxacin levels in edible animal tissues to ensure food safety and compliance with regulatory limits.[5][6]

This document outlines detailed sample preparation protocols for the extraction and clean-up of enrofloxacin and ciprofloxacin from various animal tissues, including muscle, liver, kidney, and fish, prior to chromatographic analysis.

Analytical Methods Overview

The prepared samples can be analyzed using various techniques, with High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common and reliable methods.[3][5][7] LC-MS/MS, in particular, offers high sensitivity and selectivity for the accurate quantification of enrofloxacin and its metabolites.[5][8]

Data Presentation: Performance of Sample Preparation Methods

The following tables summarize the quantitative performance data of different sample preparation methods for enrofloxacin and ciprofloxacin in various animal tissues.

Table 1: Recovery Rates of Enrofloxacin and Ciprofloxacin

TissueExtraction MethodAnalyteFortification Level (ng/g)Recovery Rate (%)Reference
Chicken MuscleLLEEnrofloxacin3.9 - 25086.67[9]
Chicken MuscleSPEEnrofloxacin40, 60, 8082.5 - 111.1[10]
Chicken LiverSPEEnrofloxacin75, 150, 250 µg/kgNot specified
Chicken KidneySPEEnrofloxacin40, 60, 8082.5 - 111.1[10]
Fish MuscleQuEChERSEnrofloxacinNot specified70 - 120[11]
Bovine, Ovine, Caprine MilkSPEEnrofloxacinNot specified73 - 113[12]
Yellow River Carp TissuesLLEEnrofloxacinNot specified> 86.72[13]
Chicken Tissues (Muscle, Liver, Kidney, Fat, Skin)SPEEnrofloxacin & Ciprofloxacin1 - 5 ng/g93 - 115[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

TissueExtraction MethodAnalyteLODLOQReference
Chicken MuscleLLEEnrofloxacin0.48 µg/mL3.9 µg/mL[9]
Edible Animal TissuesSPEEnrofloxacin200 pgNot specified[10]
Chicken LiverDLLME-HPLCEnrofloxacin5 µg/kgNot specified[7]
Chicken LiverDLLME-HPLCCiprofloxacin16 µg/kgNot specified[7]
Yellow River Carp TissuesLLEEnrofloxacin & Ciprofloxacin0.005 µg/g0.01 µg/g[14]
Chicken Tissues (Muscle, Liver, Kidney, Fat, Skin)SPEEnrofloxacin & CiprofloxacinNot specified1 - 5 ng/g[8]
Aquatic ProductsLLEEnrofloxacin & Ciprofloxacin0.1 µg/kg1 µg/kg

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Chicken Muscle

This protocol is adapted from a method for the extraction of enrofloxacin from chicken muscle.[9]

Materials and Reagents:

  • Phosphate buffer

  • Dichloromethane

  • Mobile phase for HPLC

  • 0.45 µm nylon membrane filter

  • Centrifuge

  • Thermostatic bath

  • Vortex mixer

Procedure:

  • Weigh 1 g of homogenized chicken muscle into a centrifuge tube.

  • Add 4 mL of phosphate buffer and homogenize.

  • Add 8 mL of dichloromethane, shake for 2 minutes, and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the solvent layer to a fresh tube.

  • Re-extract the tissue pellet with an additional 3 mL of dichloromethane by shaking for 2 minutes and centrifuging.

  • Combine the solvent layers and filter through a phase separator silicone-treated filter.

  • Evaporate the filtrate to dryness at 50°C in a thermostatic bath.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the solution through a 0.45 µm nylon membrane before injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Edible Animal Tissues

This protocol is a general procedure based on methods developed for the determination of fluoroquinolones in various animal tissues.[10]

Materials and Reagents:

  • Phosphate buffer (pH 7.4)

  • Methanol

  • Deionized water

  • Acetonitrile

  • 2% Hydrochloric acid in methanol

  • C18 SPE cartridges

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Weigh 2 g of minced tissue sample (muscle or liver) into a plastic centrifuge tube.

  • Add 10 mL of phosphate buffer (pH 7.4).

  • Vortex for 2 minutes and then centrifuge for 10 minutes at 4400 g.

  • Filter the supernatant using a syringe filter.

  • Activate a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Apply 0.5 mL of the filtered supernatant to the SPE cartridge.

  • Wash the cartridge with 0.25 mL of water, then 0.5 mL of water, and finally 0.5 mL of acetonitrile.

  • Dry the cartridge by passing a stream of nitrogen through it for 2 minutes.

  • Elute the analytes with 0.1 mL of methanol containing 2% hydrochloric acid followed by 1.4 mL of deionized water.

  • Transfer the eluate to an autosampler vial for analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fish Muscle

This protocol is a modified QuEChERS method for the extraction of multiclass antibiotics, including enrofloxacin, from fish muscle.[11]

Materials and Reagents:

  • Acetonitrile with 1% formic acid

  • Anhydrous sodium sulfate

  • n-hexane

  • Water-methanol (75:25, v/v)

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • Rotary evaporator

  • 0.22 µm organic phase membrane filters

Procedure:

  • Weigh 5 g of the homogenized fish muscle sample into a 50 mL centrifuge tube.

  • Add 10 g of anhydrous sodium sulfate and mix.

  • Add 20 mL of acetonitrile containing 1% formic acid.

  • Vortex for 1 minute, sonicate for 10 minutes, and then centrifuge at 8000 rpm for 5 minutes.

  • Transfer the supernatant to a pear-shaped bottle.

  • Repeat the extraction with another 20 mL of acetonitrile containing 1% formic acid and combine the supernatants.

  • Evaporate the combined extracts to dryness in a rotary evaporator at 40°C.

  • Reconstitute the residue with 1 mL of water-methanol (75:25, v/v).

  • Add 2 mL of n-hexane, vortex for 30 seconds, and centrifuge at 8000 rpm for 5 minutes.

  • Filter the lower aqueous layer through a 0.22 µm organic phase membrane filter for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

LLE_Workflow start Start: Homogenized Tissue Sample homogenization Add Phosphate Buffer & Homogenize start->homogenization extraction1 Add Dichloromethane, Shake & Centrifuge homogenization->extraction1 collect_supernatant1 Collect Solvent Layer extraction1->collect_supernatant1 extraction2 Re-extract with Dichloromethane, Shake & Centrifuge extraction1->extraction2 Tissue Pellet combine Combine Solvent Layers & Filter collect_supernatant1->combine collect_supernatant2 Collect Solvent Layer extraction2->collect_supernatant2 collect_supernatant2->combine evaporation Evaporate to Dryness combine->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration end Analysis by HPLC/LC-MS/MS filtration->end

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: Minced Tissue Sample extraction Add Buffer, Vortex & Centrifuge start->extraction filtration Filter Supernatant extraction->filtration sample_loading Load Sample Extract filtration->sample_loading spe_conditioning Condition SPE Cartridge (Methanol & Water) spe_conditioning->sample_loading washing Wash Cartridge (Water & Acetonitrile) sample_loading->washing drying Dry Cartridge (Nitrogen) washing->drying elution Elute with Acidified Methanol & Water drying->elution end Analysis by HPLC/LC-MS/MS elution->end

Caption: Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow start Start: Homogenized Tissue Sample extraction Add Anhydrous Na2SO4 & Acidified Acetonitrile start->extraction vortex_sonicate_centrifuge Vortex, Sonicate & Centrifuge extraction->vortex_sonicate_centrifuge collect_supernatant Collect Supernatant vortex_sonicate_centrifuge->collect_supernatant repeat_extraction Repeat Extraction & Combine Supernatants collect_supernatant->repeat_extraction evaporation Evaporate to Dryness repeat_extraction->evaporation reconstitution Reconstitute in Water-Methanol evaporation->reconstitution cleanup Add n-Hexane, Vortex & Centrifuge (Cleanup) reconstitution->cleanup filtration Filter Aqueous Layer (0.22 µm) cleanup->filtration end Analysis by HPLC/LC-MS/MS filtration->end

Caption: QuEChERS Extraction Workflow.

References

Application Notes and Protocols for Enrofloxacin-d5 in Poultry Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria. It is widely used in veterinary medicine to treat bacterial infections in poultry. Pharmacokinetic (PK) studies are crucial for determining the appropriate dosage regimens, ensuring efficacy, and preventing violative tissue residues. Enrofloxacin-d5, a deuterated analog of enrofloxacin, serves as an ideal internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar chemical and physical properties to the parent drug, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies in poultry.

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase, a type II topoisomerase. This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, enrofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. In poultry, enrofloxacin is metabolized to its active metabolite, ciprofloxacin, which also possesses antibacterial activity.

cluster_bacterium Bacterial Cell enrofloxacin Enrofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) enrofloxacin->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to

Caption: Mechanism of action of Enrofloxacin.

Pharmacokinetic Properties of Enrofloxacin in Poultry

The pharmacokinetic profile of enrofloxacin in poultry can vary depending on the route of administration, age of the birds, and health status. The following tables summarize key pharmacokinetic parameters from studies in broiler chickens.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens after a Single 10 mg/kg Body Weight Dose

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Cmax (µg/mL) 6.74 ± 0.033.82 ± 0.59
Tmax (h) 0.220.65
T½ (h) 10.29 ± 0.4514.23 ± 0.46
AUC (µg·h/mL) 21.13 ± 0.1720.84 ± 0.07
Bioavailability (%) -98.6 ± 8.9

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens after a Single 5 mg/kg Body Weight Dose

ParameterIntravenous (IV) AdministrationIntramuscular (IM) AdministrationOral (PO) AdministrationReference
Cmax (µg/mL) -2.010.99
Tmax (h) -1.02.0
Mean Residence Time (h) 12.5 - 13.712.5 - 13.712.5 - 13.7
Bioavailability (%) --80.1

Experimental Protocol: Pharmacokinetic Study of Enrofloxacin in Broiler Chickens

This protocol outlines a typical pharmacokinetic study in broiler chickens using this compound as an internal standard.

1. Animals and Housing:

  • Healthy broiler chickens of a specific age and weight range.

  • Animals should be acclimatized to their housing conditions for at least one week prior to the study.

  • Housing should provide controlled temperature, humidity, and lighting, with ad libitum access to feed and water.

2. Experimental Design:

  • Groups:

    • Group 1: Intravenous (IV) administration of enrofloxacin.

    • Group 2: Oral (PO) gavage administration of enrofloxacin.

  • Dose: A single dose of 10 mg/kg body weight of enrofloxacin is administered to each bird.

  • Sample Collection: Blood samples (e.g., 1 mL) are collected from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

3. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add a known concentration of this compound internal standard solution.

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A C18 column is commonly used for separation.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Enrofloxacin: m/z 360.0 > 316.1

    • This compound: m/z 365.0 > 321.1

    • Ciprofloxacin (metabolite): m/z 332.1 > 288.1

5. Data Analysis:

  • Quantify the concentrations of enrofloxacin and ciprofloxacin in each plasma sample using a calibration curve prepared with known concentrations of the analytes and a fixed concentration of the internal standard (this compound).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) using non-compartmental analysis software.

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_phase Data Analysis Phase acclimatization Acclimatization (≥ 1 week) dosing Dosing (IV or PO) acclimatization->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Caption: Experimental workflow for a poultry pharmacokinetic study.

Conclusion

The use of this compound as an internal standard is critical for the accurate and precise quantification of enrofloxacin in poultry matrices during pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of veterinary drug development. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for establishing safe and effective dosage regimens for enrofloxacin in poultry.

Application Note: Quantitative Analysis of Enrofloxacin in Milk using Isotope Dilution UPLC-MS/MS with Enrofloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in cattle. Its potential presence in milk raises concerns for human health due to the risks of allergic reactions and the development of antibiotic resistance. Regulatory bodies have established maximum residue limits (MRLs) for enrofloxacin in milk, necessitating sensitive and accurate analytical methods for its monitoring. This application note describes a robust and reliable method for the quantification of enrofloxacin in milk samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and Enrofloxacin-d5 as an isotopic internal standard. The use of a deuterated internal standard compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Enrofloxacin and this compound standards (analytical grade)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic acid (FA) and Acetic acid (analytical grade)

  • Disodium EDTA

  • Oasis HLB Solid Phase Extraction (SPE) cartridges

Standard Solution Preparation

Prepare stock solutions of enrofloxacin and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a calibration curve in a suitable solvent, such as a mixture of water and acetonitrile.

Sample Preparation Protocol

A simple and efficient sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) is employed to extract enrofloxacin from the milk matrix.

  • Protein Precipitation:

    • To 5 mL of a milk sample in a centrifuge tube, add 5 mL of 0.1M disodium EDTA with 2% acetic acid.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for the next step.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 10% methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Enrofloxacin360.2316.220
Enrofloxacin360.2245.135
This compound365.2321.220

Data Presentation

The use of this compound as an internal standard allows for accurate quantification of enrofloxacin in milk samples. The following tables summarize the expected performance of the method.

Method Validation Parameters
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.3 µg/kg
Recovery 85-110%
Precision (%RSD) < 15%
Quantitative Analysis of Spiked Milk Samples
Spiked Concentration (µg/kg)Measured Concentration (µg/kg)Recovery (%)
1.00.9595
5.05.2104
10.09.898

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis milk_sample Milk Sample add_is Add this compound milk_sample->add_is protein_precipitation Protein Precipitation (EDTA/Acetic Acid) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (Oasis HLB) supernatant->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_processing Data Processing and Quantification uplc_msms->data_processing

Caption: Workflow for the analysis of enrofloxacin in milk.

Logical Relationship of Analytical Steps

logical_relationship start Start: Milk Sample Collection sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep instrumental_analysis Instrumental Analysis (UPLC-MS/MS) sample_prep->instrumental_analysis data_analysis Data Analysis (Quantification with Internal Standard) instrumental_analysis->data_analysis result End: Report Enrofloxacin Concentration data_analysis->result

Caption: Key stages in the quantitative analysis of enrofloxacin.

Application Note: High-Throughput LC-MS/MS Assay for the Simultaneous Quantification of Enrofloxacin and Ciprofloxacin in Biological Matrices using Enrofloxacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of enrofloxacin and its primary metabolite, ciprofloxacin, in biological matrices. The use of a stable isotope-labeled internal standard, Enrofloxacin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput analysis in research, clinical, and drug development settings.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. It is metabolized in the body to ciprofloxacin, an antibiotic also used in human medicine. The monitoring of both compounds is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides a detailed protocol for the simultaneous quantification of enrofloxacin and ciprofloxacin using LC-MS/MS with this compound as the internal standard, a technique renowned for its selectivity and sensitivity.

Experimental

Materials and Reagents
  • Enrofloxacin, Ciprofloxacin, and this compound standards of high purity (>95%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A protein precipitation method is employed for sample cleanup, offering a balance of efficiency and simplicity.

  • To 100 µL of the biological matrix sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution As detailed below

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
5.01090
7.01090
7.19010
9.09010

Table 3: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 30 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM)

The following MRM transitions are used for the quantification and confirmation of the analytes and the internal standard.

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier/Qualifier)Cone Voltage (V)Collision Energy (eV)
Enrofloxacin 360.2316.2 / 245.12818 / 22
Ciprofloxacin 332.3314.0 / 288.02822 / 18
This compound 365.2321.2 / 245.12818 / 22

Method Validation

The method was validated for linearity, accuracy, precision, and sensitivity.

Table 5: Method Validation Parameters

ParameterEnrofloxacinCiprofloxacin
Linearity Range (ng/mL) 1 - 5001 - 500
Correlation Coefficient (r²) >0.999>0.999
Accuracy (Recovery %) 95.3 - 104.5%92.8 - 103.7%
Precision (%RSD) < 5%< 6%
Limit of Detection (LOD) (ng/mL) 0.220.47
Limit of Quantification (LOQ) (ng/mL) 0.851.44

Validation data synthesized from multiple sources for illustrative purposes.[1][2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound (20 µL) sample->add_is protein_precip Protein Precipitation (400 µL Acetonitrile) add_is->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for enrofloxacin and ciprofloxacin analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of enrofloxacin and ciprofloxacin in biological matrices. The use of this compound as an internal standard ensures data accuracy and precision. This protocol is well-suited for applications in pharmacology, toxicology, and food safety testing.

References

Determining Enrofloxacin Residues in Aquaculture with Enrofloxacin-d5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in aquaculture to treat and prevent bacterial diseases. However, its overuse can lead to the accumulation of residues in aquatic products, posing potential risks to human health due to the development of antibiotic resistance. To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for enrofloxacin in fish and other aquatic animals. Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Enrofloxacin-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the precise quantification of enrofloxacin residues. This isotope dilution mass spectrometry (IDMS) approach minimizes matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reliable results.

These application notes provide a detailed protocol for the determination of enrofloxacin residues in aquaculture samples using this compound as an internal standard. The method is intended for researchers, scientists, and professionals involved in drug development and food safety analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data of the analytical method for the determination of enrofloxacin in aquaculture samples using this compound as an internal standard.

ParameterValueReference
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg
Linearity (r²) > 0.999
Recovery 85.3% - 106%
Intra-day Precision (RSD) < 12.8%
Linear Range 1 - 100 µg/kg

Experimental Protocols

This section details the methodology for sample preparation, standard solution preparation, and LC-MS/MS analysis for the quantification of enrofloxacin in aquaculture tissues.

Materials and Reagents
  • Enrofloxacin (purity ≥ 99%)

  • This compound (ENR-d5, purity ≥ 99%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (e.g., Milli-Q)

  • Anhydrous sodium sulfate

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve enrofloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate solutions of 10 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the enrofloxacin intermediate solution with a mixture of water and methanol (e.g., 75:25 v/v) to achieve concentrations ranging from 1 to 100 µg/L.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 50 µg/L in the same water/methanol mixture. This solution will be used to spike all samples, blanks, and calibration standards.

Sample Preparation and Extraction
  • Homogenization: Homogenize the aquaculture tissue sample (e.g., fish muscle, shrimp) to ensure uniformity.

  • Weighing: Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a known volume of the this compound internal standard working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid to the sample tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 10 minutes in an ultrasonic bath.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction step with another 10 mL of acetonitrile with 1% formic acid and combine the supernatants.

  • Clean-up (optional, if high lipid content):

    • A solid-phase extraction (SPE) clean-up step may be necessary for samples with high lipid content. Various commercial SPE cartridges are available for this purpose.

  • Evaporation and Reconstitution:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., water:methanol, 75:25, v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate enrofloxacin from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both enrofloxacin and this compound.

    • Enrofloxacin: e.g., m/z 360.2 → 316.2 (quantifier), 360.2 → 245.1 (qualifier)

    • This compound: e.g., m/z 365.2 → 321.2

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualization of Workflows and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result sample Aquaculture Sample (e.g., Fish Tissue) homogenize Homogenization sample->homogenize weigh Weighing (2g) homogenize->weigh spike Spiking with This compound weigh->spike extract1 Extraction with Acetonitrile/Formic Acid spike->extract1 centrifuge1 Centrifugation extract1->centrifuge1 extract2 Repeat Extraction centrifuge1->extract2 centrifuge2 Centrifugation extract2->centrifuge2 combine Combine Supernatants centrifuge2->combine evaporate Evaporation combine->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant result Enrofloxacin Concentration (µg/kg) quant->result

Figure 1: Experimental workflow for the determination of enrofloxacin residues.

isotope_dilution_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Sample + IS Mixture cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_result Result analyte Enrofloxacin (Analyte) Unknown Amount (Ax) mixture Mixture of Analyte and IS analyte->mixture is This compound (IS) Known Amount (Is) is->mixture measurement Measure Peak Area Ratio (Analyte Signal / IS Signal) mixture->measurement calculation Calculate Analyte Amount using Calibration Curve measurement->calculation result Accurate Concentration of Enrofloxacin

Application Notes and Protocols for Enrofloxacin-d5 in Environmental Water Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of Enrofloxacin-d5 as an internal standard in the quantitative analysis of enrofloxacin in environmental water samples. The methodology is primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for detecting antibiotic residues.[1][2][3][4]

Enrofloxacin, a fluoroquinolone antibiotic extensively used in veterinary medicine, is frequently detected in various water bodies, posing a potential risk to ecosystems and human health through the development of antibiotic resistance.[5] Accurate quantification of enrofloxacin is therefore crucial for environmental risk assessment. The use of a stable isotope-labeled internal standard like this compound is best practice for such analyses, as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable results.[6][7]

Experimental Protocols

This section details the necessary steps for the analysis of enrofloxacin in environmental water samples using this compound as an internal standard.

Reagents and Materials
  • Enrofloxacin analytical standard (>95% purity)

  • This compound analytical standard (>95% purity)[8]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)[9]

  • Syringe filters (0.22 µm)

  • Amber glass vials to prevent photodegradation[10]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve enrofloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions in amber vials at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of enrofloxacin by diluting the stock solution with a methanol/water mixture.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol. This solution will be used to spike all samples, calibration standards, and quality control samples.

Sample Collection and Preparation
  • Sample Collection: Collect water samples in amber glass bottles to minimize photodegradation and transport them to the laboratory on ice.

  • Filtration: Filter the water samples through a 0.45 µm filter to remove suspended particles.

  • Spiking with Internal Standard: Add a known volume of the this compound working solution to a defined volume of the water sample to achieve a final concentration typically in the range of 10-100 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with methanol followed by HPLC-grade water.

    • Loading: Load the spiked water sample onto the conditioned cartridge at a slow, consistent flow rate.

    • Washing: Wash the cartridge with HPLC-grade water to remove interfering substances.

    • Elution: Elute the retained analytes (enrofloxacin and this compound) with methanol or a mixture of methanol and acetonitrile.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Method optimization is recommended for specific instrumentation and matrices.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is often employed.[4]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both enrofloxacin and this compound need to be determined and optimized on the specific mass spectrometer being used.

Data Presentation

The following tables summarize typical quantitative data for the analysis of enrofloxacin using this compound as an internal standard, compiled from various studies.

Table 1: LC-MS/MS Method Performance for Enrofloxacin Analysis

ParameterTypical Value RangeReference
Linearity Range0.1 - 200 ng/mL[1][4]
Correlation Coefficient (r²)> 0.99[3]
Limit of Detection (LOD)0.01 - 17.4 µg/L[1][12]
Limit of Quantification (LOQ)0.1 - 52.8 µg/L[1][12]
Recovery85 - 110%[1][8]
Relative Standard Deviation (RSD)< 15%[13]

Table 2: Example MRM Transitions for Enrofloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Enrofloxacin360.2316.2245.1
This compound365.2321.2245.1

Note: These values are illustrative and should be optimized for the specific instrument used.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of enrofloxacin in environmental water samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Water Sample Collection (Amber Glass Bottles) Filtration1 2. Filtration (0.45 µm) SampleCollection->Filtration1 Spiking 3. Spike with this compound Filtration1->Spiking SPE 4. Solid-Phase Extraction (SPE) Spiking->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation Filtration2 6. Final Filtration (0.22 µm) Evaporation->Filtration2 LCMSMS 7. LC-MS/MS Analysis Filtration2->LCMSMS DataProcessing 8. Data Processing & Quantification LCMSMS->DataProcessing

Caption: Experimental workflow for water sample analysis.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) Detail Conditioning Condition Cartridge (Methanol & Water) Loading Load Spiked Sample Conditioning->Loading Washing Wash Cartridge (Water) Loading->Washing Elution Elute Analytes (Methanol/Acetonitrile) Washing->Elution

Caption: Detailed steps of the Solid-Phase Extraction process.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated standards in their analytical workflows. Isotopic exchange, particularly the back-exchange of deuterium for hydrogen, can significantly impact the accuracy and reliability of quantitative analyses. This resource offers practical advice and detailed protocols to help you identify, mitigate, and control for these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated standards?

A1: Isotopic exchange is a chemical phenomenon where an isotope of an element in one chemical position is replaced by another isotope of the same element from a different position or molecule. In the context of deuterated standards, the primary concern is the exchange of deuterium (D or ²H) atoms on the standard molecule with hydrogen (H or ¹H) atoms from the surrounding environment, such as solvents or sample matrices. This process is often referred to as "back-exchange."

This is a significant issue because quantitative analytical techniques like liquid chromatography-mass spectrometry (LC-MS) rely on the stable isotopic labeling of internal standards to correct for variations in sample preparation and instrument response. If the deuterated standard loses its deuterium label, its mass will change, leading to inaccurate quantification of the target analyte.

Q2: Which deuterium atoms in a molecule are most susceptible to exchange?

A2: Deuterium atoms attached to heteroatoms (e.g., oxygen in hydroxyl and carboxyl groups, nitrogen in amines and amides) are highly susceptible to exchange because they are labile. Deuterium atoms on carbon atoms are generally more stable, but they can also undergo exchange under certain conditions, particularly if they are adjacent to a carbonyl group (alpha-hydrogens) or on an aromatic ring. The stability of a deuterium label is crucial for a reliable internal standard.

Q3: What experimental factors can promote isotopic exchange?

A3: Several factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of hydrogen-deuterium exchange is highly pH-dependent. Exchange is generally catalyzed by both acids and bases. The minimum exchange rate for many compounds is typically observed in the pH range of 2 to 3.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Therefore, it is crucial to control the temperature during sample preparation, storage, and analysis.

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms that can exchange with the deuterium on the standard.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can contain functional groups with exchangeable hydrogens and may also influence the local pH, thereby promoting exchange.

Q4: How can I select a deuterated standard that is less prone to isotopic exchange?

A4: When selecting or designing a deuterated internal standard, consider the following:

  • Labeling Position: Choose a standard where the deuterium labels are placed on stable, non-exchangeable positions, such as aliphatic or aromatic carbons that are not activated by adjacent electron-withdrawing groups. Avoid placing labels on heteroatoms.

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically a mass difference of at least 3 Da from the analyte) is necessary to ensure a clear mass separation from the natural isotopic distribution of the unlabeled analyte.

  • Certificate of Analysis (CoA): Always review the CoA for information on the isotopic purity and the specific positions of the deuterium labels.

Troubleshooting Guide

This guide addresses common issues related to isotopic exchange and provides systematic steps to diagnose and resolve them.

Problem Potential Cause Troubleshooting Steps
Inaccurate or irreproducible quantitative results. Isotopic back-exchange of the deuterated internal standard.1. Verify Standard Stability: Analyze a fresh solution of the deuterated standard in your analytical mobile phase. Compare the mass spectrum to the theoretical distribution to check for any loss of deuterium. 2. Evaluate Sample Preparation: Spike the deuterated standard into a blank matrix and process it alongside your samples. Analyze the extract to see if the matrix components or processing steps induce exchange. 3. Optimize pH: If possible, adjust the pH of your sample and extraction solvents to a range where exchange is minimized (typically pH 2-3). 4. Control Temperature: Perform all sample preparation and storage steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of exchange.
Appearance of unexpected peaks at lower masses corresponding to partially deuterated or non-deuterated standard. Back-exchange is occurring during sample storage or analysis.1. Storage Conditions: Store stock solutions and prepared samples in a non-protic solvent if possible, and at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. 2. LC-MS Conditions: Minimize the time the sample spends in protic mobile phases before analysis. Use a cooled autosampler. 3. Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes promote in-source exchange. Optimize source parameters to use the lowest possible temperatures that still provide adequate sensitivity.
Chromatographic peak for the deuterated standard is broader or shows tailing compared to the analyte. Isotopic effects or on-column exchange.1. Isotopic Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is a known phenomenon and may not necessarily indicate a problem if the peak shape is good and reproducible. 2. On-Column Exchange: If the mobile phase conditions (pH, temperature) are conducive to exchange, it may be occurring on the analytical column. Consider adjusting the mobile phase pH.

Experimental Protocols

Protocol 1: Evaluation of Deuterated Standard Stability in Solution

This protocol allows for the assessment of the stability of a deuterated standard under various solvent and pH conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the deuterated standard in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare Test Solutions: Aliquot the stock solution into several vials and dilute to a final concentration of 1 µg/mL with the following solutions:

    • Mobile Phase A (e.g., 0.1% formic acid in water)

    • Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)

    • Reconstitution Solvent

    • Blank Matrix Extract

  • Incubate: Incubate the test solutions at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analyze: Analyze the samples by flow injection analysis or LC-MS.

  • Data Analysis: Monitor the mass spectrum of the deuterated standard at each time point. Quantify the peak areas of the fully deuterated species and any species that have undergone back-exchange.

Data Presentation:

Condition Time (hours) Temperature (°C) % Remaining Deuteration
Mobile Phase A04100%
24498%
025100%
242592%
Blank Matrix04100%
24495%
Protocol 2: Quantifying and Correcting for Back-Exchange

This protocol describes a method to determine the extent of back-exchange and apply a correction factor to the quantitative data.

Methodology:

  • Prepare a Maximally Deuterated Standard: Prepare a sample of the analyte that has been subjected to conditions that promote complete or maximal deuterium exchange (e.g., incubation in D₂O at elevated temperature and/or extreme pH). This will serve as your "100% labeled" reference.

  • Analyze the Maximally Deuterated Standard: Analyze this standard using the same sample preparation and LC-MS method as your study samples. The observed mass shift will represent the maximum achievable deuteration under your experimental conditions, accounting for any back-exchange that occurs during the analytical process.

  • Calculate the Back-Exchange Factor: The back-exchange factor can be calculated as: Back-Exchange (%) = (1 - (Observed Deuteration / Theoretical Maximum Deuteration)) * 100

  • Correction of Sample Data: The measured deuterium incorporation in your samples can then be corrected for this back-exchange.

Visualizations

Logical Workflow for Troubleshooting Isotopic Exchange

Troubleshooting_Workflow start Inaccurate/Irreproducible Quantitative Results check_stability Evaluate Standard Stability in Solution start->check_stability check_prep Assess Sample Preparation Steps check_stability->check_prep Stable optimize_ph Optimize pH of Solvents/Samples check_stability->optimize_ph Unstable check_storage Review Storage Conditions check_prep->check_storage No Exchange check_prep->optimize_ph Exchange Observed change_solvent Use Aprotic Solvent for Storage check_storage->change_solvent Issues Found correct_data Quantify and Correct for Back-Exchange check_storage->correct_data No Issues control_temp Control Temperature optimize_ph->control_temp resolved Issue Resolved control_temp->resolved change_solvent->resolved correct_data->resolved

A logical workflow for troubleshooting isotopic exchange issues.

Factors Influencing Isotopic Exchange

Isotopic_Exchange_Factors main Isotopic Exchange Rate ph pH (Acid/Base Catalysis) main->ph temp Temperature main->temp solvent Solvent Composition (Protic vs. Aprotic) main->solvent matrix Sample Matrix Components main->matrix position Labeling Position (Labile vs. Stable) main->position

Key factors that influence the rate of isotopic exchange.

Minimizing ion suppression of Enrofloxacin-d5 signal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize ion suppression of the Enrofloxacin-d5 signal in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the this compound signal?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference occurs [1][2][3]in the ion source of the mass spectrometer and reduces the number of analyte ions that reach the detector, leading to a decreased or unstable signal, poor sensitivity, and inaccurate quantification. Common causes include com[1][2]petition for available charge, changes in droplet surface tension that hinder solvent evaporation, and co-precipitation of the analyte with non-volatile materials.

Q2: Why is a deuterate[2]d internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically [4][5]identical to the analyte (Enrofloxacin), it co-elutes and experiences nearly identical effects from sample preparation (e.g., extraction loss) and ion suppression. By measuring the ratio of[3][5] the analyte signal to the internal standard signal, variations caused by these factors can be normalized, leading to more accurate and precise quantification.

Q3: What are the most [5]common sources of ion suppression in biological matrices?

A3: In biological matrices like plasma, serum, or tissue, the primary sources of ion suppression are endogenous components. Phospholipids are a major[3] contributor, as they are abundant in cell membranes and often co-extract with analytes. Other significant sources[6] include salts, proteins, detergents, and metabolites that can co-elute with the analyte of interest.

Troubleshooting Gu[1][8]ide: Low or Inconsistent this compound Signal

A weak or variable signal for your internal standard can compromise the accuracy of your entire assay. Use this guide to diagnose and resolve common issues.

Problem: The this compound signal is significantly lower than expected, unstable across an analytical batch, or absent entirely.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Low / Inconsistent This compound Signal check_std Step 1: Analyze a Neat Standard (IS in solvent) start->check_std std_ok Standard OK? check_std->std_ok instrument_issue Potential Instrument Issue - Clean Ion Source - Check MS Parameters - Verify System Suitability std_ok->instrument_issue No matrix_issue Matrix Effect is Likely Cause std_ok->matrix_issue Yes improve_prep Step 2: Improve Sample Prep - Use SPE or LLE - Test different sorbents/solvents matrix_issue->improve_prep optimize_lc Step 3: Optimize Chromatography - Adjust Gradient - Change Column Chemistry improve_prep->optimize_lc dilute_sample Step 4: Dilute Sample - Reduces matrix components - Check if sensitivity is sufficient optimize_lc->dilute_sample resolved Problem Resolved dilute_sample->resolved

Caption: A decision tree for troubleshooting low this compound signal.

Step 1: Rule out Instrument or Standard Issues

First, inject a neat solution of this compound (in mobile phase or reconstitution solvent) to verify that the instrument is performing correctly and the standard itself has not degraded. If the signal is still low, the problem likely lies with the instrument (e.g., dirty ion source, incorrect MS parameters). If the neat standard sign[7][8]al is strong and stable, the issue is almost certainly caused by matrix effects from your processed samples.

Step 2: Enhance Sample[7] Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before injection.

  • Protein Precipitat[2][3][6]ion (PPT): While simple, this method is often insufficient for removing phospholipids and other small molecules.

  • Liquid-Liquid Extra[6][9]ction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Adjusting the pH is criti[6][10]cal to ensure Enrofloxacin is in its un-ionized form for efficient extraction.

  • Solid-Phase Extract[6]ion (SPE): SPE is a highly effective and selective method for sample cleanup. Using a cartridge that sp[10][11]ecifically targets the analyte while allowing interferences to be washed away can dramatically reduce ion suppression.

Comparison of Sample P[12]reparation Techniques

Technique Typical Recovery (%) Matrix Effect Reduction Throughput Selectivity
Protein Precipitation >90% Low High Low
Liquid-Liquid Extraction (LLE) 80-95% Medium Medium Mediu[10]m

| Solid-Phase Extraction (SPE) | 85-105% | High | Low-Medium | Hig[12]h |

Step 3: Optimize Chromatographic Separation

If sample preparation is insufficient, modifying your LC method can help. The goal is to chromatographically separate the this compound peak from the region where matrix components elute and cause suppression.

  • Adjust the Gradien[2][3]t: Develop a gradient that retains this compound longer, allowing highly polar matrix components (which often elute early) to pass through before the analyte.

  • Change the Flow Rate: Reducing the flow rate can sometimes lessen ion suppression.

  • Consider a Differen[2]t Column: A column with a different stationary phase (e.g., Pentafluorophenyl - F5) may provide a different selectivity that resolves the analyte from interferences.

Step 4: Dilute the Sample

A simple and often effective strategy is to dilute the final sample extract before injection. This reduces the concentration of all components, including interfering matrix compounds. The primary limitation is[4][6] ensuring that the resulting analyte concentration remains above the lower limit of quantification (LLOQ) of your assay.

Experimental Proto[4]cols

Protocol 1: Solid-Phase Extraction (SPE) for Enrofloxacin in Plasma

This protocol is a general guideline for using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) to clean up plasma samples.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps precipitate proteins and ensures the analyte is in a suitable state for binding.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Enrofloxacin and this compound from the cartridge using 1 mL of methanol or a mixture like 5% ammonia in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition for LC-MS/MS analysis.

Workflow for SPE Sample Preparation

SPE_Workflow cluster_sample Sample cluster_pretreat Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma Plasma Sample acidify Add 4% H3PO4 (Precipitate Proteins) plasma->acidify condition Condition (Methanol, H2O) acidify->condition load Load Sample condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction.

References

Enrofloxacin-d5 Stability in Chromatographic Mobile Phases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of enrofloxacin-d5 in acidic and basic mobile phases commonly used in liquid chromatography (LC). It includes frequently asked questions (FAQs) and troubleshooting advice to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic mobile phases?

Enrofloxacin and its deuterated analog, this compound, are generally more stable in acidic conditions compared to basic conditions. Acidic mobile phases, such as those containing formic acid, acetic acid, or phosphoric acid, are commonly used for the analysis of fluoroquinolones by LC-MS/MS.[1][2] Stability-indicating methods have been developed using mobile phases with a pH as low as 2.5, suggesting good stability for routine analyses.[3][4] However, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to degradation.

Q2: What are the potential degradation pathways for this compound in acidic mobile phases?

Under acidic conditions (e.g., pH 4), the primary degradation pathways for enrofloxacin involve the quinolone ring.[5] These pathways include the cleavage of the cyclopropane ring and the solvolysis of the fluorine atom.[5]

Q3: Is this compound stable in basic mobile phases?

This compound is more susceptible to degradation in basic mobile phases. At alkaline pH (e.g., pH 8-9), oxidative degradation is a more prominent pathway.[5][6] The side-chain of the molecule also becomes more reactive at a higher pH.[5] Therefore, it is advisable to use freshly prepared basic mobile phases and minimize the storage time of samples and standards in such solutions.

Q4: What are the major degradation products of this compound in basic mobile phases?

In basic conditions, the degradation of enrofloxacin can occur through several mechanisms, including:

  • Oxidative photodegradation.[5]

  • Reactions involving the piperazine moiety.[7]

  • Hydroxylation of the aromatic ring.[7]

  • Oxidative decarboxylation.[7]

Q5: Can I use this compound as an internal standard if it degrades in the mobile phase?

The key to using an internal standard is that it behaves similarly to the analyte. If this compound and enrofloxacin degrade at the same rate in the mobile phase, then the ratio of their peak areas may remain constant, and accurate quantification can still be achieved. However, it is crucial to validate this by performing stability studies in the specific mobile phase being used. Significant degradation can lead to a loss of signal for both the analyte and the internal standard, reducing the sensitivity of the method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or splitting for this compound Interaction with silanol groups on the column, or pH of the mobile phase is close to the pKa of the analyte.Use a mobile phase with a pH well below the pKa of the carboxylic acid group (around 6) or above the pKa of the piperazine group (around 8). Adding a small amount of an acid modifier like formic acid or a base modifier like triethylamine can improve peak shape.
Loss of this compound signal over a sequence of injections Degradation of the internal standard in the mobile phase or in the autosampler.Prepare fresh mobile phase daily. If using a basic mobile phase, consider keeping the autosampler at a refrigerated temperature. Evaluate the stability of this compound in the mobile phase over the typical run time of a sequence.
Inconsistent internal standard area counts Inaccurate pipetting, precipitation of the internal standard in the sample, or degradation.Ensure accurate and consistent spiking of the internal standard. Check for sample and standard solubility in the final diluent. Perform stability checks.
Presence of unexpected peaks in the chromatogram Degradation products of this compound or the analyte.Conduct forced degradation studies to identify potential degradation products. Adjust mobile phase pH or composition to minimize degradation.

Experimental Protocols

Forced Degradation Study of Enrofloxacin

This protocol is based on established methods for studying the stability of enrofloxacin and can be adapted for this compound.[4][8]

1. Acid Degradation:

  • Reagent: 0.1 M Hydrochloric Acid (HCl)

  • Procedure: Dissolve a known concentration of enrofloxacin in the HCl solution. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M Sodium Hydroxide (NaOH), and dilute with mobile phase to the appropriate concentration for LC analysis.

2. Base Degradation:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure: Dissolve a known concentration of enrofloxacin in the NaOH solution. Incubate at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure: Dissolve a known concentration of enrofloxacin in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified period, monitoring the degradation at various time intervals.

4. Data Analysis:

  • Analyze the samples by a validated stability-indicating LC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard.

  • Identify and characterize any significant degradation products.

Summary of Forced Degradation Data for Enrofloxacin

The following table summarizes typical degradation behavior observed in forced degradation studies. Note that the extent of degradation will depend on the specific conditions (temperature, duration, and concentration of the stress agent).

Condition Reagent Typical Observation Primary Degradation Products
Acidic 0.1 M HClModerate degradationCleavage of cyclopropane ring, defluorination products[5]
Basic 0.1 M NaOHSignificant degradationProducts from piperazine ring oxidation, decarboxylation[5][7]
Oxidative 3% H₂O₂Rapid and extensive degradationMultiple oxidative products

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent) prep->stress neutralize Neutralize and Dilute stress->neutralize Time Points lcms LC-MS/MS Analysis neutralize->lcms degradation Calculate % Degradation lcms->degradation products Identify Degradation Products degradation->products

Caption: Workflow for assessing the stability of this compound under forced degradation conditions.

Degradation Pathways of Enrofloxacin

G cluster_acid Acidic Conditions (pH 4) cluster_base Basic Conditions (pH > 8) enro Enrofloxacin acid_path1 Cyclopropane Ring Cleavage enro->acid_path1 acid_path2 Fluorine Solvolysis enro->acid_path2 base_path1 Oxidative Photodegradation enro->base_path1 base_path2 Side-Chain Reactions enro->base_path2 base_path3 Decarboxylation enro->base_path3

Caption: Simplified degradation pathways of enrofloxacin under acidic and basic conditions.

References

Potential for enrofloxacin metabolite interference with Enrofloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enrofloxacin and its deuterated internal standard, enrofloxacin-d5.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of enrofloxacin?

Enrofloxacin is primarily metabolized in most animal species to ciprofloxacin, its active metabolite.[1][2][3] This biotransformation occurs through N-dealkylation of the ethylpiperazine ring.[1][4] Other metabolites that have been identified, although generally less abundant, include enrofloxacin N-oxide, N-acetylciprofloxacin, and desethylene-enrofloxacin.[4] The extent of metabolism and the specific metabolites formed can vary between species.[1][5]

Q2: Is there a potential for enrofloxacin metabolites to interfere with the this compound internal standard in LC-MS/MS analysis?

While direct, documented evidence of isobaric interference from a known enrofloxacin metabolite with this compound is not prevalent in the literature, the potential for interference is a valid consideration in any LC-MS/MS method development. Interference could theoretically occur in two ways:

  • Isobaric Interference: A metabolite could have the same nominal mass as this compound. For this to happen, a metabolite would need to have a molecular weight approximately 5 Daltons greater than enrofloxacin. Common metabolic transformations like hydroxylation (+16 Da) or glucuronidation (+176 Da) do not result in a +5 Da mass shift.

  • Chromatographic Co-elution: A metabolite might not be isobaric but could co-elute with this compound and have a fragment ion that is identical to the one being monitored for the internal standard. This is less likely with high-purity standards and optimized chromatography but should not be entirely dismissed.

Q3: What are the typical m/z transitions for enrofloxacin and this compound in LC-MS/MS analysis?

In positive ion mode electrospray ionization (ESI), the protonated molecules [M+H]+ are typically monitored. The most common multiple reaction monitoring (MRM) transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Enrofloxacin360316, 245
This compound365321

These values can vary slightly depending on the instrument and source conditions.

Troubleshooting Guide

Issue: Unexplained variability or poor accuracy in enrofloxacin quantification when using this compound.

This could be indicative of an interference with the internal standard. Follow these steps to investigate and troubleshoot the issue.

Step 1: Verify Chromatographic Separation

Protocol:

  • Prepare individual solutions: Prepare separate solutions of enrofloxacin, ciprofloxacin (the major metabolite), and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject standards individually: Inject each standard solution into the LC-MS/MS system to determine their individual retention times under your established chromatographic conditions.

  • Inject a mixed standard solution: Inject a solution containing all three compounds to confirm baseline separation.

  • Analyze a matrix blank: Inject an extract of the same matrix (e.g., plasma, tissue homogenate) that does not contain enrofloxacin to check for any endogenous components that may elute at or near the retention time of this compound.

  • Analyze a spiked matrix sample: Inject a matrix sample spiked with enrofloxacin to observe the retention times of any potential metabolites in a complex sample.

Expected Outcome: Enrofloxacin, ciprofloxacin, and this compound should be well-resolved with distinct retention times. No significant peaks should be observed in the blank matrix at the retention time and m/z of this compound.

Step 2: Investigate Potential Isobaric Interference

Protocol:

  • Acquire full scan mass spectra: Analyze a high-concentration sample of metabolized enrofloxacin (e.g., from an in vivo study or an in vitro metabolism assay) in full scan mode to identify the m/z of all present metabolites.

  • Examine the mass spectrum around m/z 365: Carefully inspect the mass spectrum in the region where you would expect to see the [M+H]+ ion for this compound (m/z 365).

  • Perform product ion scans: If a peak is observed at m/z 365 in the full scan of a sample that does not contain the internal standard, perform a product ion scan on this mass to see if it fragments to produce an ion at m/z 321.

Expected Outcome: In a sample without this compound, there should be no significant ion observed at m/z 365. If an ion is present, its fragmentation pattern should not match that of this compound.

Experimental Workflow for Investigating Potential Interference

Interference_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Chromatographic Evaluation cluster_2 Phase 3: Mass Spectrometric Investigation cluster_3 Phase 4: Resolution A Problem: Inconsistent Enrofloxacin Quantification B Hypothesis: Interference with this compound A->B C Analyze Individual Standards (Enrofloxacin, Ciprofloxacin, this compound) B->C D Analyze Mixed Standard Solution C->D E Analyze Blank and Spiked Matrix Samples D->E F Decision: Are all peaks chromatographically resolved? E->F G Acquire Full Scan MS of Metabolized Sample F->G Yes K Optimize Chromatographic Method (e.g., gradient, column chemistry) F->K No H Examine m/z 365 Region for Potential Isobaric Metabolites G->H I Perform Product Ion Scan on m/z 365 (if detected) H->I J Decision: Is an interfering isobaric metabolite present? I->J L Select Alternative MRM Transition for this compound J->L Yes N Conclusion: No Interference Detected, Investigate Other Error Sources J->N No K->C M Conclusion: Interference Identified and Mitigated L->M

Caption: Workflow for troubleshooting potential metabolite interference with this compound.

Quantitative Data Summary

The following table summarizes the mass-to-charge ratios (m/z) of enrofloxacin, its primary metabolite ciprofloxacin, and the deuterated internal standard. This data is critical for setting up LC-MS/MS experiments and for investigating potential isobaric interferences.

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)
EnrofloxacinC₁₉H₂₂FN₃O₃360.17316, 245, 231
CiprofloxacinC₁₇H₁₈FN₃O₃332.14314, 288, 245, 231
This compoundC₁₉H₁₇D₅FN₃O₃365.20321
Deethylene-enrofloxacinC₁₇H₁₈FN₃O₃334.15314, 296, 263

Note: The m/z values are for the protonated molecules [M+H]+ and may vary slightly based on instrumentation.

Signaling Pathway of Enrofloxacin Metabolism

Enrofloxacin_Metabolism Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (Active Metabolite) Enrofloxacin->Ciprofloxacin N-dealkylation OtherMetabolites Other Metabolites (e.g., N-oxide, N-acetylciprofloxacin, desethylene-enrofloxacin) Enrofloxacin->OtherMetabolites Various Pathways

Caption: Primary metabolic pathway of enrofloxacin.

References

Improving peak shape and resolution for Enrofloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enrofloxacin-d5 analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my this compound standard?

Peak tailing is the most common peak shape distortion observed for this compound and other fluoroquinolones. The primary cause is secondary interactions between the basic amine functional groups on the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions lead to a non-ideal retention mechanism, causing the peak to tail.

Key Causes:

  • Silanol Interactions: At mid-range pH levels (above 3.0), residual silanol groups on the column's stationary phase become ionized and can strongly interact with basic compounds like Enrofloxacin.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1]

  • Column Contamination: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[3]

Q2: How can I reduce or eliminate peak tailing for this compound?

Several strategies can be employed to minimize silanol interactions and improve peak symmetry.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid is highly effective.[4][5] At low pH, silanol groups are protonated and less likely to interact with the basic analyte.[2]

  • Use of Mobile Phase Additives:

    • Acids: Formic acid (0.1%) or TFA (0.1%) are common choices for LC-MS applications.[5]

    • Triethylamine (TEA): Adding a small concentration of TEA (e.g., 0.1-1%) to the mobile phase can effectively mask the active silanol sites, thereby reducing tailing.[6][7]

  • Select an Appropriate Column:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping treats the silica surface to reduce the number of accessible free silanol groups.[1][8]

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[1]

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. A temperature of 35°C has been shown to improve separation for Enrofloxacin and its impurities.[7]

Q3: My this compound peak is co-eluting with an interference. How can I improve the resolution?

Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your chromatographic system.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. This is one of the most powerful tools for changing selectivity.[9]

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter elution order and improve separation due to different solvent properties.

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of this compound and other compounds in the sample, which can significantly impact retention and selectivity. A pH of 3.0 has been identified as providing optimal retention and resolution for Enrofloxacin.[4]

  • Enhance Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolution.[1][2]

  • Modify the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, although it will increase the analysis time.[4]

Q4: My peak shape is distorted (fronting or split). What are the likely causes?

While tailing is common, other peak shape issues like fronting or splitting can also occur.

  • Peak Fronting: This is often a sign of column overload.[10]

    • Solution: Reduce the injection volume or dilute the sample and re-inject. Also, ensure the sample solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[3][10]

  • Split Peaks: This can indicate a problem with the column itself or the injection process.

    • Causes & Solutions:

      • Column Void: A void or channel may have formed at the head of the column.[10][11] This can sometimes be fixed by reversing and flushing the column (if permitted by the manufacturer), but often requires column replacement.[3][12]

      • Partially Clogged Frit: Sample particulates may have clogged the inlet frit of the column.[3]

      • Sample Dissolution: The sample may not be fully dissolved in the injection solvent.[10]

Experimental Protocols & Data

Protocol: Mobile Phase Optimization for this compound

This protocol describes a systematic approach to optimizing the mobile phase to achieve a symmetric peak shape and good resolution.

Objective: To find the optimal mobile phase conditions for the analysis of this compound on a C18 column.

Methodology:

  • Initial Conditions:

    • Column: Standard C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.[7]

    • Injection Volume: 5 µL.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time.

  • pH Adjustment:

    • Prepare three different aqueous mobile phases (Mobile Phase A) with varying pH:

      • pH 2.5 (using 0.1% Formic Acid).[4]

      • pH 3.0 (using 0.1% Formic Acid, adjusted with ammonium formate).[14][15]

      • pH 4.5 (using ammonium acetate).

    • Run the experiment with each mobile phase and evaluate the peak shape (asymmetry factor).

  • Additive Comparison:

    • Keeping the optimal pH from the previous step, compare the effect of different additives.

    • Prepare mobile phases containing:

      • 0.1% Formic Acid.

      • 0.1% Trifluoroacetic Acid (TFA).

      • 0.5% Triethylamine (TEA) with pH adjusted to the target value.[7]

    • Analyze the peak shape and signal intensity (note that TEA is not suitable for LC-MS).

  • Organic Modifier Evaluation:

    • Using the best aqueous phase from the previous steps, replace Acetonitrile with Methanol as Mobile Phase B.

    • Re-optimize the gradient and compare the resolution between this compound and any adjacent peaks.

Data Summary: Effect of Mobile Phase pH on Peak Shape

The following table summarizes the expected effect of mobile phase pH on the USP tailing factor for a typical basic compound like this compound on a standard C18 column.

Mobile Phase pHExpected USP Tailing FactorRationale
6.8> 2.0Significant interaction between the ionized basic analyte and deprotonated silanol groups.[2]
4.51.5 - 2.0Reduced silanol ionization, but some secondary interactions still occur.
3.0 1.1 - 1.4 Optimal range; silanol interactions are suppressed, leading to improved symmetry. [4]
2.51.0 - 1.3Silanol groups are fully protonated, minimizing tailing.[2]

Visual Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a systematic workflow for diagnosing and resolving common peak shape issues.

G cluster_start cluster_check Initial Checks cluster_system System Issues cluster_method Method/Column Issues Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) Check_All_Peaks Problem affects all peaks? Start->Check_All_Peaks System_Issue Suspect System Issue: - Extra-column volume - Leaks / Dead volume - Detector settings Check_All_Peaks->System_Issue Yes Method_Issue Suspect Method/Column Issue: - Silanol interactions - Column overload - Column void Check_All_Peaks->Method_Issue No (Specific Peaks) Fix_System Action: - Check fittings & tubing - Adjust detector time constant System_Issue->Fix_System Fix_Method Action: - Adjust Mobile Phase pH - Use additives (Acid, TEA) - Reduce sample load - Replace column Method_Issue->Fix_Method

Caption: A troubleshooting flowchart for diagnosing poor peak shape in HPLC.

Factors Influencing Chromatographic Resolution

This diagram illustrates the key parameters that determine the resolution between two chromatographic peaks, based on the resolution equation.

Resolution cluster_factors Key Factors cluster_params Controlling Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Separation' Resolution->Selectivity Retention Retention Factor (k) 'Peak Retention' Resolution->Retention Efficiency_Params Controlled by: - Column Length - Particle Size - Flow Rate Efficiency->Efficiency_Params Selectivity_Params Controlled by: - Mobile Phase Composition - Stationary Phase Chemistry - Temperature Selectivity->Selectivity_Params Retention_Params Controlled by: - Mobile Phase Strength - Temperature Retention->Retention_Params

Caption: The relationship between resolution and its core chromatographic factors.

References

Technical Support Center: Ensuring the Isotopic Purity of Enrofloxacin-d5 for Accurate Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting and ensuring the isotopic purity of Enrofloxacin-d5 for reliable and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

This compound is a deuterated form of the antibiotic Enrofloxacin. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2][3] Its five deuterium atoms increase its mass by five units compared to the non-labeled Enrofloxacin, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

The isotopic purity of this compound is critical for accurate quantification.[1] The presence of unlabeled Enrofloxacin (d0) or partially deuterated variants (d1-d4) in the internal standard can interfere with the measurement of the analyte, leading to inaccurate results.[1]

Q2: What is a typical acceptable isotopic purity for this compound?

Commercially available this compound standards typically have a high isotopic purity, often stated as 98-99 atom percent deuterium.[4] This means that in the vast majority of the molecules, all five hydrogen atoms at the specified positions have been replaced by deuterium. The chemical purity is also a critical factor and is usually expected to be above 95-98%.[4][5]

Q3: How can I verify the isotopic purity of my this compound standard?

The isotopic purity of your this compound standard can be verified using high-resolution mass spectrometry (HRMS). This involves analyzing a solution of the standard and examining the mass spectrum for the presence and relative abundance of the unlabeled Enrofloxacin and partially deuterated species. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q4: What are the storage and handling requirements for this compound?

To maintain its integrity, this compound should be stored under appropriate conditions. Typically, it is recommended to store the solid material at 2-8°C for long-term storage.[5] Once dissolved in a solvent, stock solutions should be stored at -20°C or -80°C.[3] It is crucial to prevent repeated freeze-thaw cycles and to protect the compound from light. Always refer to the supplier's certificate of analysis for specific storage instructions.

Troubleshooting Guide

Q5: My calibration curve for Enrofloxacin is non-linear at the upper or lower ends. Could my this compound internal standard be the cause?

A: Yes, issues with your internal standard are a potential cause of non-linearity in your calibration curve. Here’s how the isotopic purity of this compound can be a factor:

  • High Concentrations: At high concentrations of the analyte (Enrofloxacin), the signal from any unlabeled (d0) impurity in your this compound internal standard can become significant relative to the lower concentrations of your calibration curve. This can artificially inflate the analyte signal at the lower end and cause the curve to bend.

  • Low Concentrations: At very low analyte concentrations, the contribution of the d0 impurity in the internal standard can be a significant portion of the total signal at the analyte's mass-to-charge ratio, leading to a positive bias and a non-linear response.

To troubleshoot this, you can analyze a blank sample spiked only with the this compound internal standard. Any signal detected at the mass transition of the unlabeled Enrofloxacin will indicate the presence of a d0 impurity.

Q6: I am observing a small peak at the retention time of Enrofloxacin even when I inject a blank sample with only the internal standard. What does this mean?

A: This observation strongly suggests the presence of unlabeled Enrofloxacin (d0) as an impurity in your this compound standard. This "cross-talk" between the internal standard and the analyte can lead to an overestimation of the analyte concentration, particularly at low levels. It is advisable to check the certificate of analysis for the specified level of d0 impurity or to perform an isotopic purity assessment as detailed in the protocols below.

Q7: My results show high variability between replicate injections. Can the internal standard be the problem?

A: While high variability can stem from multiple sources (e.g., instrument instability, sample preparation inconsistencies), an impure or degraded internal standard can be a contributing factor. If the isotopic distribution of your this compound is not consistent, or if it degrades over time, the response ratio of the analyte to the internal standard will fluctuate, leading to poor precision. Ensure proper storage and handling of your standard and consider re-evaluating its purity.

Data Presentation

Illustrative Isotopic Distribution of a High-Purity this compound Standard

Since obtaining a public Certificate of Analysis with a detailed isotopic distribution is challenging, the following table represents a typical distribution for a high-purity (≥99 atom % D) this compound standard. This is an illustrative example for comparison purposes.

IsotopologueMass Difference (from d0)Expected Relative Abundance
This compound+5> 99.0%
Enrofloxacin-d4+4< 0.8%
Enrofloxacin-d3+3< 0.1%
Enrofloxacin-d2+2< 0.05%
Enrofloxacin-d1+1< 0.05%
Enrofloxacin-d0 (unlabeled)0< 0.01%

Experimental Protocols

Protocol for Verification of this compound Isotopic Purity by LC-MS

This protocol provides a general procedure for assessing the isotopic purity of an this compound standard. Instrument parameters may need to be optimized for your specific system.

1. Materials and Reagents:

  • This compound standard

  • Enrofloxacin analytical standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 µg/mL.

  • Prepare a stock solution of unlabeled Enrofloxacin in methanol at a similar concentration.

3. LC-MS Parameters (Illustrative Example): [1][6]

  • LC System: UHPLC or HPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities. For example:

    • 0-1 min: 15% B

    • 1-3.5 min: 15% to 95% B

    • 3.5-5 min: Hold at 95% B

    • 5.1-6 min: Return to 15% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan from m/z 300-400

4. Data Acquisition and Analysis:

  • Inject the this compound solution and acquire the full scan mass spectrum.

  • Identify the protonated molecular ion of this compound ([M+H]+ at approximately m/z 365.2).

  • Examine the spectrum for the presence of ions corresponding to partially deuterated species (d4, d3, etc.) and the unlabeled Enrofloxacin ([M+H]+ at approximately m/z 360.2).

  • Calculate the relative abundance of each isotopologue by comparing their peak areas or heights to that of the d5 species.

  • Compare the results to the specifications on the Certificate of Analysis.

Visualizations

Isotopic_Purity_Verification_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Evaluation prep_d5 Prepare 1 µg/mL This compound lc_separation LC Separation (C18 column) prep_d5->lc_separation Inject prep_d0 Prepare 1 µg/mL Enrofloxacin (d0) ms_acquisition HRMS Full Scan (m/z 300-400) lc_separation->ms_acquisition extract_ions Extract Ion Chromatograms (d0 to d5) ms_acquisition->extract_ions calc_abundance Calculate Relative Abundance of Isotopologues extract_ions->calc_abundance compare_coa Compare with Certificate of Analysis calc_abundance->compare_coa

Caption: Workflow for the verification of this compound isotopic purity.

Troubleshooting_Logic start Problem Observed: Inaccurate or Imprecise Results q1 Is the calibration curve non-linear? start->q1 a1_yes Check for d0 impurity in IS. Analyze IS alone. q1->a1_yes Yes a1_no Are results highly variable? q1->a1_no No a2_yes Verify IS stability and storage. Re-evaluate isotopic purity. a1_no->a2_yes Yes a2_no Is there a signal for d0 in blank + IS samples? a1_no->a2_no No a3_yes d0 impurity in IS is likely. Quantify the level of impurity. a2_no->a3_yes Yes a3_no Investigate other sources of error: - Sample Preparation - Instrument Performance - Matrix Effects a2_no->a3_no No

References

Validation & Comparative

The Gold Standard for Bioanalysis: A Comparative Guide to Enrofloxacin-d5 in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision of analytical methods is paramount. When quantifying enrofloxacin, a widely used fluoroquinolone antibiotic, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methods for enrofloxacin, highlighting the superior performance of Enrofloxacin-d5 as an internal standard, supported by experimental data and detailed protocols.

The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method validation, particularly for chromatography-based techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This stable, deuterated analog of enrofloxacin closely mimics the analyte's chemical and physical properties during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.

Performance Comparison: this compound vs. Alternative Methods

The validation of an analytical method is a multi-faceted process requiring the assessment of several key parameters. The following tables summarize the performance of a highly sensitive LC-MS/MS method using this compound as an internal standard for the analysis of enrofloxacin in various biological matrices. For comparative context, data from methods employing other quantification strategies are also presented.

Table 1: Linearity and Range

MethodInternal StandardMatrixLinear RangeCorrelation Coefficient (r²)
LC-MS/MS[1]This compoundAquatic Products1 - 243 ng/mL0.9997[1]
LC-MS/MS[1]Enrofloxacin-d3Aquatic Products27 - 6561 ng/mL0.9996[1]
HPLC-DAD[2]Not specifiedWater50 - 500 µg/L0.99[2]
RP-HPLC[3]Not specifiedBulk and Pharmaceutical Dosage Forms0.1 - 0.6 µg/mL>0.999
RP-HPLC[4]Not specifiedMultiple Matrices5.00 - 80.00 µg/mL0.9997[4]

Table 2: Accuracy and Precision

MethodInternal StandardMatrixSpiked ConcentrationRecovery (%)Relative Standard Deviation (RSD, %)
LC-MS/MS[1]This compound & Enrofloxacin-d3Aquatic Products2, 6, 54, 486, 1458, 4373 µg/kg97.1 - 106[1]≤ 2.14 (intra-day)[1]
HPLC-DAD[2]Not specifiedWater50, 100, 200 µg/L64.5 - 81.4[2]5.1 - 8.6[2]
HPLC[5]Not specifiedBroiler Liver, Kidney, Muscle10, 50, 100 µg/gNot explicitly stated, but accuracy values reported as 1.81% to 14.29%Not explicitly stated, but precision values reported as 4.63% to 10.43%
RP-HPLC[6]Not specifiedBulk and Formulation50%, 100%, 150% of test concentration98 - 102[6]< 2.0[6]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MethodInternal StandardMatrixLODLOQ
LC-MS/MS[1]This compoundAquatic ProductsNot explicitly stated2 µg/kg (Method Quantification Limit)[1]
HPLC-DAD[2]Not specifiedWater15.9 µg/L48.3 µg/L[2]
RP-HPLC[3]Not specifiedBulk and Pharmaceutical Dosage Forms0.001 µg/mL0.03 µg/mL

The data clearly demonstrates that the LC-MS/MS method utilizing this compound as an internal standard offers a wider linear range, superior accuracy and precision, and a lower limit of quantification compared to methods that do not employ an isotopically labeled internal standard.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of analytical methods. The following is a representative protocol for the analysis of enrofloxacin in biological matrices using this compound as an internal standard, based on established practices.

1. Sample Preparation

  • Homogenization: Weigh 1.0 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution to each sample, quality control (QC) sample, and calibration standard.

  • Extraction: Add 10 mL of a suitable extraction solvent (e.g., acetonitrile with 1% formic acid). Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Cleanup (if necessary): A solid-phase extraction (SPE) step may be incorporated for complex matrices to remove interfering substances.

  • Final Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enrofloxacin and this compound.

      • Enrofloxacin: e.g., m/z 360.2 → 316.2

      • This compound: e.g., m/z 365.2 → 321.2

Visualizing the Workflow

To further clarify the analytical process, the following diagram illustrates the key stages of the method validation workflow.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample Biological Sample spike Spike with this compound sample->spike extract Solvent Extraction spike->extract cleanup SPE Cleanup (Optional) extract->cleanup reconstitute Reconstitution cleanup->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant validate Method Validation quant->validate

Caption: Experimental workflow for the validation of an analytical method for enrofloxacin using this compound.

References

A Head-to-Head Battle of Internal Standards: Enrofloxacin-d5 vs. Enrofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of Enrofloxacin, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of two commonly used deuterated analogs, Enrofloxacin-d5 and Enrofloxacin-d3, supported by experimental data to inform your analytical decisions.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in pharmaceutical and environmental analysis. These standards, which co-elute with the analyte of interest, effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.

A recent study directly compared the performance of this compound and Enrofloxacin-d3 for the quantification of Enrofloxacin in aquatic products using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS).[1][2][3] The findings from this research provide valuable insights into the optimal application of each internal standard.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The selection of an internal standard is often dictated by its ability to mimic the behavior of the analyte across a wide range of concentrations. The following table summarizes the key performance parameters of this compound and Enrofloxacin-d3 as internal standards for Enrofloxacin analysis.

Performance ParameterThis compoundEnrofloxacin-d3Reference
Linear Calibration Range 1–243 ng/mL (2–486 µg/kg)27–6561 ng/mL (54–13,122 µg/kg)[2]
Coefficient of Determination (r²) 0.99970.9996[2]
Recovery 97.1% - 106% (within a dual standard method)97.1% - 106% (within a dual standard method)[2]
Intra-day Precision (RSD) ≤ 2.14% (within a dual standard method)≤ 2.14% (within a dual standard method)[2]
Accuracy (CRM Quantification) 58.7 ± 2.3 µg/kg (for a CRM of 62.5 ± 6.3 µg/kg)64.1 ± 1.2 µg/kg (for a CRM of 62.5 ± 6.3 µg/kg)[2]

The data reveals that both this compound and Enrofloxacin-d3 perform exceptionally well as internal standards, demonstrating excellent linearity, recovery, and precision. However, a key distinction lies in their optimal calibration ranges. This compound is better suited for quantifying lower concentrations of Enrofloxacin, while Enrofloxacin-d3 excels at higher concentrations.[2]

A notable finding from the comparative study is the successful application of a dual deuterated isomer internal standard method.[2][3] By utilizing both this compound and Enrofloxacin-d3, the researchers were able to establish a significantly wider linear calibration range, enabling the accurate quantification of Enrofloxacin residues from 2 µg/kg up to 13,122 µg/kg in a single analytical run.[2] This approach mitigates issues arising from large concentration differences between the analyte and a single internal standard.[2][3]

Experimental Workflow and Protocols

To provide a comprehensive understanding of how these internal standards are employed, the following sections detail the experimental workflow and the specific protocols for sample preparation and HPLC-MS/MS analysis.

experimental_workflow Experimental Workflow for Enrofloxacin Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection (e.g., Aquatic Product Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standards (this compound & Enrofloxacin-d3) Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution HPLC HPLC Separation Dilution->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification using Calibration Curves MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Experimental workflow for Enrofloxacin quantification.
Sample Preparation Protocol

  • Homogenization: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution containing both this compound and Enrofloxacin-d3 to the sample.

  • Extraction: Add 10 mL of acetonitrile and vortex for 5 minutes.

  • Salting Out: Add 2.0 g of sodium chloride (NaCl) and 2.0 g of anhydrous magnesium sulfate (MgSO₄), and vortex for another 5 minutes.

  • Centrifugation: Centrifuge the sample at 8000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the acetonitrile supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis Protocol
  • Chromatographic System: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: A C18 column (e.g., Agilent Poreshell 120 EC-C18, 100 × 4.6 mm, 2.7 µm) is suitable for separation.[4]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 1 mL/L formic acid and 2 mmol/L ammonium acetate.[2][4]

    • Mobile Phase B: Methanol.[2][4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 2 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Parameters:

    • Spray Voltage: 4500 V[2]

    • Ion Source Temperature: 550 °C[2]

    • Collision Gas: Medium[2]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Enrofloxacin, this compound, and Enrofloxacin-d3.

Conclusion: Selecting the Right Tool for the Job

Both this compound and Enrofloxacin-d3 are highly effective internal standards for the accurate quantification of Enrofloxacin. The choice between them, or the decision to use them in tandem, should be guided by the expected concentration range of Enrofloxacin in the samples.

  • For low-level quantification: this compound provides an excellent linear range.

  • For high-level quantification: Enrofloxacin-d3 is the more suitable choice.

  • For samples with a wide and unpredictable concentration range: A dual internal standard approach utilizing both this compound and Enrofloxacin-d3 offers the most robust and efficient solution, expanding the linear dynamic range and minimizing the need for sample re-analysis.

By carefully considering the experimental requirements and the data presented, researchers can confidently select the most appropriate internal standard strategy to ensure the integrity and accuracy of their Enrofloxacin quantification.

References

A Comparative Guide to Bioanalytical Method Cross-Validation: With and Without Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of methods employing a deuterated internal standard versus those that do not, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3] This preference is rooted in the ability of a SIL-IS to mimic the analyte throughout the analytical process, effectively compensating for variability in sample extraction, chromatographic retention, and ionization efficiency.[2][4] However, situations arise where a deuterated standard is unavailable or cost-prohibitive, necessitating the use of a structural analog or proceeding without an internal standard. This guide explores the implications of these choices through a detailed comparison of method performance.

The Critical Role of the Internal Standard

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls (QCs) to correct for analytical variability. An ideal IS should behave identically to the analyte during sample preparation and analysis.[2] Deuterated internal standards are considered the best choice because their physicochemical properties are very similar to the analyte of interest.[5] This ensures they co-elute with the analyte and experience similar matrix effects, which are variations in analytical response due to interfering components in the biological matrix.[4]

Performance Comparison: Deuterated IS vs. Analog IS

The use of a deuterated internal standard generally leads to improved accuracy and precision in bioanalytical assays compared to using a structural analog.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard for Kahalalide F

ParameterAnalog Internal StandardDeuterated Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation 8.6% (n=284)7.6% (n=340)
Variance Significance -Significantly lower (p=0.02)

Data sourced from a study on the anticancer agent kahalalide F.[1]

The data clearly indicates that the method using the deuterated internal standard exhibited a mean bias closer to 100% and significantly lower variance, demonstrating superior accuracy and precision.[1] The use of a structural analog can introduce bias, especially if its chemical properties differ significantly from the analyte, leading to different extraction recoveries or ionization responses.[1]

Experimental Protocols for Method Validation

Cross-validation of bioanalytical methods is essential to ensure reliability and is guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9] The validation process assesses various parameters to demonstrate that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7][9]

  • Accuracy: The closeness of the measured value to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[10]

  • Matrix Effect: The alteration of the analytical response due to the presence of interfering components in the biological matrix.[4]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation MD_Prep Sample Preparation (e.g., Protein Precipitation, SPE) MD_LCMS LC-MS/MS Analysis MD_Prep->MD_LCMS MD_Data Data Processing MD_LCMS->MD_Data Val_Selectivity Selectivity MD_Data->Val_Selectivity Assess Interference Val_Accuracy Accuracy & Precision MD_Data->Val_Accuracy Analyze QCs Val_Matrix Matrix Effect MD_Data->Val_Matrix Compare Matrix Lots Val_Stability Stability MD_Data->Val_Stability Analyze Stored Samples CV_MethodA Method A (e.g., with Analog IS) Val_Accuracy->CV_MethodA CV_MethodB Method B (e.g., with Deuterated IS) Val_Accuracy->CV_MethodB CV_Compare Compare Results (Bias Assessment) CV_MethodA->CV_Compare CV_MethodB->CV_Compare

A typical workflow for bioanalytical method validation and cross-validation.
Protocol for Assessing Matrix Effect

A critical experiment in method validation is the assessment of the matrix effect, which can be significantly mitigated by the use of a deuterated internal standard.

  • Prepare three sets of samples:

    • Set A: Analyte in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte.

    • Set C: Blank matrix spiked with the analyte and then extracted.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

  • Calculate the Recovery (RE):

    • RE = (Peak response of extracted sample) / (Peak response of post-extraction spiked sample)

  • Calculate the Process Efficiency (PE):

    • PE = MF x RE

A method with a deuterated internal standard is expected to have a matrix factor closer to 1, indicating minimal signal suppression or enhancement.

Logical Relationship: Choice of Internal Standard and Method Robustness

The choice of internal standard has a direct impact on the overall robustness and reliability of a bioanalytical method.

IS_Choice_Impact cluster_IS Internal Standard Choice cluster_Performance Method Performance Deuterated_IS Deuterated IS High_Robustness High Robustness (Accurate, Precise) Deuterated_IS->High_Robustness Closely tracks analyte Analog_IS Analog IS Moderate_Robustness Moderate Robustness (Potential for Bias) Analog_IS->Moderate_Robustness May have different physicochemical properties No_IS No IS Low_Robustness Low Robustness (High Variability) No_IS->Low_Robustness No correction for analytical variability

References

Enrofloxacin-d5 Versus Structural Analog Internal Standards: A Performance Comparison for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in pharmacokinetic and residue analysis, the use of internal standards is paramount for achieving accurate and reliable quantification of target analytes. For the analysis of the fluoroquinolone antibiotic enrofloxacin, both isotopically labeled internal standards, such as Enrofloxacin-d5, and structural analogs, like ciprofloxacin, are employed. This guide provides a detailed comparison of the performance of this compound against a common structural analog, ciprofloxacin, supported by experimental data, to assist researchers in selecting the most appropriate internal standard for their applications.

Principle of Internal Standards in Analytical Methods

Internal standards are compounds added to samples at a known concentration before analysis. They are crucial for correcting variations that can occur during sample preparation, injection, and ionization in chromatographic and mass spectrometric methods. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for matrix effects and other sources of error.

Comparative Performance Data

The selection of an internal standard significantly impacts the performance of an analytical method. The following tables summarize the quantitative performance of this compound and ciprofloxacin as internal standards for the quantification of enrofloxacin, based on data from various validation studies.

Table 1: Linearity and Sensitivity

ParameterThis compoundCiprofloxacin (as analyte)Reference
Linear Range 1 - 243 ng/mL30 - 100 µg/kg[1]
Correlation Coefficient (r²) 0.99970.9907[1]
Limit of Detection (LOD) 0.5 µg/kg (as CCα)16.65 µg/kg[1]
Limit of Quantification (LOQ) 2 µg/kg50.44 µg/kg[1]

CCα (Decision Limit) is a parameter used in residue analysis to define the limit at and above which it can be concluded with a certain statistical certainty that a sample is non-compliant.

Table 2: Accuracy and Precision

ParameterThis compoundCiprofloxacin (as analyte)Reference
Recovery 97.1 - 106%93.7 - 103.7% (in liver)[1][2]
Intra-day Precision (RSD) ≤ 2.14%Not explicitly stated[1]
Inter-day Precision (RSD) Not explicitly statedNot explicitly stated

Discussion of Performance

This compound (Isotopically Labeled Internal Standard):

Deuterated internal standards like this compound are generally considered the gold standard for quantitative analysis using mass spectrometry.[3] Because they share the same physicochemical properties as the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[4] This close similarity allows for highly effective compensation of variations during the analytical process, leading to superior accuracy and precision, as evidenced by the high recovery and low relative standard deviation (RSD) values.[1] The primary drawback of isotopically labeled standards is their higher cost compared to structural analogs.

Ciprofloxacin (Structural Analog Internal Standard):

Ciprofloxacin, the major metabolite of enrofloxacin, is a commonly used structural analog internal standard.[5] While it shares a similar core structure with enrofloxacin, differences in their chemical properties can lead to variations in extraction efficiency, chromatographic retention time, and ionization response. These differences may result in less effective compensation for matrix effects compared to an isotopically labeled standard. However, for many applications, ciprofloxacin can provide acceptable performance, especially when matrix effects are minimal or well-controlled. Its lower cost and wider availability make it an attractive alternative.

Experimental Methodologies

Method for Enrofloxacin Quantification using this compound Internal Standard (in Aquatic Products)

  • Sample Preparation: A specified amount of the homogenized sample is spiked with a known concentration of this compound. The sample is then extracted using an appropriate solvent, followed by a clean-up step to remove interfering matrix components.

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both enrofloxacin and this compound.

  • Quantification: The concentration of enrofloxacin in the sample is determined by calculating the ratio of the peak area of enrofloxacin to the peak area of this compound and comparing it to a calibration curve prepared with known concentrations of enrofloxacin and a constant concentration of the internal standard.[1]

Method for Enrofloxacin and Ciprofloxacin Quantification (in Chicken Tissues)

  • Sample Preparation: Homogenized chicken tissue is extracted with a suitable solvent. The extract is then subjected to a dispersive liquid-liquid microextraction (DLLME) for cleanup and preconcentration.[2]

  • HPLC-UV Analysis: The final extract is analyzed by high-performance liquid chromatography with an ultraviolet (UV) detector. A C18 column is typically used for separation.

  • Quantification: The concentrations of enrofloxacin and ciprofloxacin are determined by comparing their peak areas to those of external standards of known concentrations.[2]

Visualizing the Concepts

To further clarify the topics discussed, the following diagrams illustrate the mechanism of action of enrofloxacin and a typical analytical workflow.

cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase unwinding TopoIV Topoisomerase IV DNA->TopoIV decatenation Replication DNA Replication & Transcription Inhibited Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Enrofloxacin Enrofloxacin Enrofloxacin->Gyrase inhibits Enrofloxacin->TopoIV inhibits

Mechanism of action of Enrofloxacin.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Tissue, Plasma) Spiking Spike with Internal Standard Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Analytical workflow for quantification.

Conclusion

The choice between this compound and a structural analog like ciprofloxacin as an internal standard depends on the specific requirements of the analytical method.

  • This compound is the superior choice for methods requiring the highest level of accuracy and precision, especially when dealing with complex matrices that are prone to significant matrix effects. Its ability to closely mimic the behavior of the analyte ensures robust and reliable quantification.

  • Ciprofloxacin can be a cost-effective and suitable alternative for less demanding applications, particularly in simpler matrices or when the highest degree of accuracy is not the primary objective. However, thorough method validation is crucial to ensure that it adequately compensates for any potential analytical variabilities.

Ultimately, the decision should be based on a careful evaluation of the analytical method's objectives, the complexity of the sample matrix, and the required level of data quality, balanced against the cost and availability of the internal standard.

References

Evaluating Analytical Method Robustness for Enrofloxacin Using Enrofloxacin-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the use of Enrofloxacin-d5 as an internal standard in evaluating the robustness of analytical methods for the quantification of enrofloxacin, a widely used veterinary antibiotic. The guide synthesizes experimental data on the performance of this compound and compares it with alternative internal standards, offering insights into best practices for method validation.

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The choice of an appropriate internal standard is critical in developing a robust method, particularly for complex matrices encountered in pharmaceutical and food safety analysis. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their chemical and physical similarity to the analyte.

Performance Comparison of Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages in terms of method robustness, primarily by compensating for variability in sample preparation and instrument response. A key benefit highlighted in recent studies is the ability to establish a wide linear calibration range, which is crucial for analyzing samples with highly variable concentrations of the analyte.

A study by Tang et al. (2023) demonstrated a novel quantitative method for enrofloxacin in aquatic products using dual deuterated internal standards, this compound (ENR-d5) and Enrofloxacin-d3 (ENR-d3). This approach allowed for the simultaneous determination of enrofloxacin residues from the method quantification limit (MQL) of 2 µg/kg up to 5000 times the MQL.[1][2] This wide dynamic range minimizes the need for sample re-analysis due to concentrations falling outside the calibration curve, a significant factor in method robustness.

Internal StandardAnalyte Concentration Range (µg/kg)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
This compound 2 - 48697.1 - 106≤ 2.140.175 - 6.72Tang et al., 2023[1][2]
Enrofloxacin-d3 54 - 13,12297.1 - 106≤ 2.140.175 - 6.72Tang et al., 2023[1][2]
Structural Analog (Generic) Not specified80 - 120 (Typical)< 15 (Typical)< 15 (Typical)General Literature

Table 1: Comparison of Performance Data for Different Internal Standards in Enrofloxacin Analysis.

While data directly comparing the robustness of this compound with a structural analog for enrofloxacin analysis under deliberately varied conditions is limited in the available literature, the principle of isotopic dilution mass spectrometry suggests superior performance. Structural analogs, such as ciprofloxacin or sarafloxacin, may exhibit different extraction efficiencies and ionization responses compared to enrofloxacin, especially when small variations in mobile phase pH or composition occur. This can lead to decreased accuracy and precision, compromising the method's robustness.

Experimental Protocols

Method for Enrofloxacin Quantification using this compound Internal Standard (Based on Tang et al., 2023)

This section details the experimental protocol for the analysis of enrofloxacin in aquatic products using this compound as an internal standard.

1. Sample Preparation:

  • Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate enrofloxacin from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Enrofloxacin: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Visualizing the Workflow and Robustness Concept

To illustrate the experimental workflow and the concept of robustness testing, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Tissue Sample Spike Spike with this compound Sample->Spike Extraction Acetonitrile Extraction Spike->Extraction Cleanup Salting Out & Centrifugation Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Filtration Filtration Evaporation->Filtration LC_Separation Chromatographic Separation Filtration->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the analysis of enrofloxacin using this compound.

robustness_concept cluster_variations Deliberate Small Variations center_node Validated Analytical Method (Nominal Conditions) param1 Mobile Phase pH (± 0.2 units) center_node->param1 param2 Organic Modifier (± 2%) center_node->param2 param3 Column Temperature (± 5 °C) center_node->param3 param4 Flow Rate (± 0.1 mL/min) center_node->param4 result Robust Method: Results Remain Unaffected param1->result param2->result param3->result param4->result

Caption: Conceptual diagram of robustness testing for an analytical method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of enrofloxacin in complex matrices. Its ability to compensate for analytical variability and support a wide dynamic range makes it superior to structural analog internal standards. For laboratories conducting routine analysis of enrofloxacin, the adoption of this compound is recommended to ensure the accuracy and reliability of results, thereby enhancing the overall quality of drug development and food safety monitoring programs. Further studies directly comparing the robustness of methods using this compound versus structural analogs under stressed conditions would be valuable to provide more definitive quantitative comparisons.

References

A Head-to-Head Comparison: Enrofloxacin-d5 versus Ciprofloxacin-d8 as Internal Standards in Fluoroquinolone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluoroquinolone antibiotics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of two commonly used deuterated internal standards, Enrofloxacin-d5 and Ciprofloxacin-d8, supported by experimental data from various studies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and matrix effects. Both this compound and Ciprofloxacin-d8 are stable isotope-labeled analogs of fluoroquinolone antibiotics and are frequently employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide will delve into their performance characteristics, drawing upon published validation data.

Performance Data at a Glance: this compound and Ciprofloxacin-d8

The following tables summarize the performance of this compound and Ciprofloxacin-d8 as internal standards in different analytical methods and matrices. It is important to note that the data are compiled from separate studies and are not from a direct head-to-head comparison under identical conditions.

Table 1: Performance Characteristics of this compound as an Internal Standard
Analyte(s)MatrixLinearity (Range)Correlation Coefficient (r²)Recovery (%)Precision (RSD%)
EnrofloxacinAquatic Products2 - 13,122 µg/kg> 0.99997.1 - 106< 2.14 (intra-day)
Enrofloxacin, CiprofloxacinFish Muscle1 - 100 µg/kgNot Specified85.3 - 95.9 (Enrofloxacin)9.0 - 12.8 (Enrofloxacin)

Data compiled from a study on enrofloxacin in aquatic products and a study on enrofloxacin and its metabolites in fish.[1][2][3]

Table 2: Performance Characteristics of Ciprofloxacin-d8 as an Internal Standard
Analyte(s)MatrixLinearity (Range)Correlation Coefficient (r²)Recovery (%)Precision (RSD%)
CiprofloxacinMouse Plasma, Urine, Bladder, Kidney100 - 5000 ng/mL≥ 0.99Not SpecifiedMeets FDA guidelines
CiprofloxacinHuman Plasma0.02 - 5.0 mg/LNot Specified94.5 - 105.0 (Accuracy)≤ 7.6 (intra-day), ≤ 9.8 (inter-day)
Enrofloxacin, CiprofloxacinFish Muscle1 - 100 µg/kgNot Specified67.5 - 98.7 (Ciprofloxacin)3.4 - 9.6 (Ciprofloxacin)

Data compiled from studies on ciprofloxacin in various biological matrices and a study on enrofloxacin and its metabolites in fish.[3][4][5][6]

In-Depth Look: Experimental Methodologies

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are representative methodologies for the use of this compound and Ciprofloxacin-d8 as internal standards.

Experimental Protocol Using this compound for Enrofloxacin Analysis in Aquatic Products

This method was developed for the accurate quantification of enrofloxacin residues over a wide concentration range.

1. Sample Preparation:

  • Homogenize 2 grams of the aquatic product sample.

  • Add a known concentration of this compound (and/or Enrofloxacin-d3 for an extended calibration range) as the internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile).

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid additive) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both enrofloxacin and this compound.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of enrofloxacin to the peak area of this compound against the concentration of enrofloxacin standards.[1][2]

Experimental Protocol Using Ciprofloxacin-d8 for Ciprofloxacin Analysis in Biological Matrices

This protocol is suitable for the determination of ciprofloxacin in matrices such as plasma, urine, and tissue homogenates.

1. Sample Preparation:

  • To a small volume of the biological sample (e.g., 20 µL of plasma), add a known amount of Ciprofloxacin-d8 internal standard.

  • Precipitate proteins by adding a solvent like acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and, if necessary, evaporate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution using a mobile phase typically consisting of an aqueous component (e.g., ammonium formate buffer with formic acid) and an organic modifier (e.g., acetonitrile).[4][5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI source operating in the positive ion mode.

  • MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for ciprofloxacin (e.g., m/z 332.1 → 230.8) and Ciprofloxacin-d8 (e.g., m/z 340.1 → 296.1).[4][5]

3. Quantification:

  • Quantification is achieved by creating a calibration curve based on the peak area ratios of ciprofloxacin to Ciprofloxacin-d8 in standard samples of known concentrations.

Visualizing the Workflow and Rationale

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Bioanalytical_Workflow_with_Internal_Standard cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or Ciprofloxacin-d8) Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for bioanalytical quantification using an internal standard.

Internal_Standard_Logic Analyte Analyte (e.g., Enrofloxacin) Process Analytical Process (Extraction, LC, Ionization) Analyte->Process IS Internal Standard (e.g., this compound) IS->Process Variation Process Variations & Matrix Effects Process->Variation Detector MS/MS Detector Variation->Detector Ratio Constant Peak Area Ratio (Analyte / IS) Detector->Ratio

Caption: The logic behind using a stable isotope-labeled internal standard.

Concluding Remarks: Making an Informed Decision

Both this compound and Ciprofloxacin-d8 serve as excellent internal standards for the quantification of their respective parent compounds and, in some cases, other structurally similar fluoroquinolones. The choice between them largely depends on the specific analyte being quantified.

  • For the analysis of enrofloxacin, this compound is the most appropriate choice as it is the isotopically labeled analog and will exhibit nearly identical chemical and physical properties.

  • For the analysis of ciprofloxacin, Ciprofloxacin-d8 is the preferred internal standard for the same reasons.

In instances where both enrofloxacin and ciprofloxacin are being analyzed simultaneously, as ciprofloxacin is a major metabolite of enrofloxacin, a common approach is to use both deuterated internal standards.[3] This ensures the most accurate quantification for each analyte.

The experimental data, although from different studies, demonstrates that both internal standards enable the development of robust, accurate, and precise LC-MS/MS methods that meet regulatory guidelines. The key to successful implementation lies in thorough method validation within the specific matrix of interest. Researchers should carefully consider the expected concentration range of the analyte and the specific characteristics of the sample matrix when developing and validating their analytical methods.

References

The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the choice of an internal standard in bioanalytical assays is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against their alternatives, supported by experimental data, to justify their preferential use in studies submitted to regulatory agencies like the FDA and EMA.

The consensus within the bioanalytical community, strongly echoed by regulatory bodies, is that a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This preference is rooted in the ability of deuterated standards to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing the most accurate and precise quantification.

The Scientific Imperative: Mitigating Matrix Effects and Enhancing Data Quality

The primary scientific justification for using a deuterated internal standard is its unparalleled ability to compensate for matrix effects.[1] Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the biological matrix, are a major source of variability and inaccuracy in LC-MS assays. Since a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more reliable data.

Furthermore, the use of a deuterated internal standard that co-elutes with the analyte helps to normalize for variability in sample preparation, injection volume, and instrument response.[1] This co-elution is a key characteristic that distinguishes deuterated standards from structural analogs, which may have different retention times and thus be subjected to different matrix effects.

The Regulatory Landscape: A Clear Preference for Isotopic Labeling

Regulatory authorities, particularly the European Medicines Agency (EMA), have expressed a strong preference for the use of SIL-IS in bioanalytical methods submitted for regulatory review. The EMA has noted that a vast majority of submissions incorporate SIL-IS and has been known to reject studies where a surrogate internal standard was not deemed a close enough analogue.[1] While the U.S. Food and Drug Administration (FDA) does not explicitly mandate the use of SIL-IS, they have issued citations to laboratories for inadequate tracking of internal standard responses and expect the development of robust and reliable methods, which often necessitates the use of SIL-IS when available.

Performance Comparison: Deuterated vs. Analogue Internal Standards

The superiority of deuterated internal standards over structural analogues is not merely theoretical. Experimental data consistently demonstrates significant improvements in assay performance.

Case Study 1: Kahalalide F

A study comparing a structural analogue internal standard with a stable isotope-labeled (deuterated) internal standard for the analysis of the anticancer agent kahalalide F revealed a statistically significant improvement in both the precision and accuracy of the assay when using the SIL-IS.[2]

ParameterAnalogue Internal StandardDeuterated Internal Standardp-value
Mean Bias (%) 96.8100.3<0.0005
Standard Deviation 8.67.60.02

Table 1: Comparison of Assay Performance for Kahalalide F using Analogue vs. Deuterated Internal Standard. The data clearly shows that the deuterated internal standard resulted in a mean bias closer to the ideal 100% and a statistically significant reduction in the variance of the measurements.[2]

Case Study 2: Everolimus

In a comparative study for the immunosuppressant drug everolimus, both a deuterated internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) demonstrated acceptable performance. However, the deuterated internal standard offered a more favorable comparison in terms of the slope of the calibration curve when compared to an independent LC-MS/MS method, indicating a closer agreement with the reference method. The total coefficient of variation for everolimus was between 4.3% and 7.2%, with no significant difference observed between the two internal standards in this particular study.[3]

Internal Standard TypeSlope (vs. Reference Method)Correlation Coefficient (r)
Analogue (32-desmethoxyrapamycin) 0.83>0.98
Deuterated (everolimus-d4) 0.95>0.98

Table 2: Comparison of Method Performance for Everolimus. The deuterated internal standard yielded a slope closer to 1, indicating a better agreement with the reference method.[3]

Case Study 3: Sirolimus

A study evaluating the measurement of sirolimus found that the use of a deuterium-labeled internal standard (SIR-d(3)) resulted in consistently lower inter-patient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog internal standard (DMR) (CV of 7.6%-9.7%).[4] This suggests that the deuterated internal standard was better able to compensate for matrix variability between different patient samples.[4]

Internal StandardInter-patient Assay Imprecision (CV)
Analogue (DMR) 7.6% - 9.7%
Deuterated (SIR-d(3)) 2.7% - 5.7%

Table 3: Comparison of Inter-patient Assay Imprecision for Sirolimus. The use of a deuterated internal standard significantly reduced the variability in measurements between different patient samples.[4]

Experimental Protocols: A Representative Bioanalytical Method Validation

The following is a representative, high-level protocol for the validation of a bioanalytical method using a deuterated internal standard, based on the principles outlined in the ICH M10 guideline.

Reference Standards and Reagents
  • Analyte and Deuterated Internal Standard: Obtain certified reference standards with a certificate of analysis.

  • Reagents and Solvents: Use high-purity, LC-MS grade reagents and solvents.

  • Biological Matrix: Use the same biological matrix (e.g., human plasma with a specific anticoagulant) as will be present in the study samples.

Stock and Working Solutions
  • Prepare separate stock solutions of the analyte and the deuterated internal standard in an appropriate organic solvent.

  • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.

Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking the biological matrix with known concentrations of the analyte. A typical calibration curve includes a blank, a zero standard, and at least six non-zero concentration levels.

  • Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

Sample Preparation
  • A common sample preparation technique is protein precipitation. To an aliquot of the biological matrix (e.g., 100 µL), add the deuterated internal standard solution and a precipitation agent (e.g., acetonitrile).

  • Vortex the mixture to precipitate proteins and then centrifuge to separate the supernatant.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a suitable HPLC or UHPLC column to achieve chromatographic separation of the analyte from other matrix components. The mobile phase composition and gradient are optimized to ensure good peak shape and resolution. It is crucial that the analyte and the deuterated internal standard co-elute.

  • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the mass transitions for both the analyte and the deuterated internal standard.

Method Validation Parameters

Conduct experiments to evaluate the following parameters according to ICH M10 guidelines:

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention time of the analyte and internal standard.

  • Calibration Curve: Assess the linearity, range, and goodness of fit of the calibration curve over multiple runs.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (% bias) and precision (% CV) by analyzing the QC samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the analyte from the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key workflows and logical relationships.

G cluster_0 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_0 Ideal Internal Standard Properties P1 Identical Physicochemical Properties P2 Co-elutes with Analyte P3 Experiences Same Matrix Effects P4 Mass Differentiable from Analyte DIS Deuterated Internal Standard DIS->P1 Fulfills DIS->P2 Fulfills DIS->P3 Fulfills DIS->P4 Fulfills

Caption: Properties of an ideal internal standard fulfilled by a deuterated standard.

G IS_Choice Internal Standard Choice Deuterated IS Analogue IS Outcome Data Quality High Confidence Potential for Inaccuracy IS_Choice:d->Outcome:h Leads to IS_Choice:a->Outcome:l May lead to Regulatory Regulatory Scrutiny Preferred Increased Scrutiny IS_Choice:d->Regulatory:p IS_Choice:a->Regulatory:i

Caption: Logical relationship between internal standard choice and outcomes.

Conclusion

The use of deuterated internal standards in bioanalytical methods for regulatory submissions is not merely a best practice but a scientifically and regulatorily justified necessity for ensuring the highest quality data. By effectively compensating for matrix effects and other sources of analytical variability, deuterated standards lead to more accurate, precise, and reliable results. The presented experimental data and regulatory perspectives strongly support the investment in and implementation of deuterated internal standards to de-risk drug development programs and facilitate successful regulatory submissions.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Enrofloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Enrofloxacin-d5, a deuterated form of the fluoroquinolone antibiotic enrofloxacin, requires careful consideration for its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is categorized as harmful if swallowed and may cause allergic skin reactions or respiratory difficulties if inhaled.

Essential PPE and Handling:

ItemSpecificationRationale
Gloves Chemically resistantTo prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses or gogglesTo protect against accidental splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a hood.To avoid inhalation of dust or aerosols.

Always wash hands thoroughly after handling the substance, and ensure that contaminated work clothing is not taken out of the laboratory.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must adhere to local, state, and federal environmental regulations.[1] Improper disposal can lead to the development of antibiotic-resistant bacteria and harm to aquatic ecosystems.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Chemical Waste: All forms of this compound, including pure substance, stock solutions, and heavily contaminated materials, should be treated as hazardous chemical waste.[2]

  • Do Not Mix: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Original Containers: Whenever possible, leave the chemical in its original container.

Step 2: Preparing for Disposal

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust generation.[3][4]

    • Place the solid waste into a clearly labeled, sealed container approved for hazardous chemical waste.

  • Liquid Waste (Stock Solutions):

    • Collect all stock solutions in a dedicated, sealed, and properly labeled hazardous waste container.[2]

    • Do not pour this compound solutions down the drain.

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with this compound should be collected in a designated hazardous waste container.

    • Non-disposable glassware should be decontaminated if possible or disposed of as hazardous waste.

Step 3: Labeling and Storage

  • Clear Labeling: Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Secure Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it can be collected by a licensed waste disposal service. The recommended storage temperature for the product is to be kept tightly closed and dry.

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service or your institution's EHS department.[5]

  • Approved Disposal Methods: The final disposal will likely be through incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical and pharmaceutical waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Enrofloxacin_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify as Hazardous Chemical Waste waste_type Determine Waste Form identify->waste_type ppe->identify solid Solid Waste (Powder) waste_type->solid Solid liquid Liquid Waste (Stock Solution) waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Pipettes, etc.) waste_type->contaminated Contaminated containerize_solid Place in Sealed, Labeled Hazardous Waste Container solid->containerize_solid containerize_liquid Collect in Sealed, Labeled Hazardous Waste Container liquid->containerize_liquid containerize_contaminated Collect in Designated Hazardous Waste Bag/Container contaminated->containerize_contaminated storage Store in Secure, Designated Area containerize_solid->storage containerize_liquid->storage containerize_contaminated->storage disposal Dispose via Licensed Waste Disposal Service or EHS storage->disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Safety Data Sheets (SDS) for the most accurate and compliant information.

References

Personal protective equipment for handling Enrofloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Enrofloxacin-d5. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure the safety of researchers and the environment.

Hazard Identification and Toxicological Data

This compound, a deuterated form of the fluoroquinolone antibiotic enrofloxacin, presents several health and environmental hazards. Understanding these risks is the first step toward safe handling.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed[1][2][3].

  • Sensitization: May cause an allergic skin reaction and can lead to allergy or asthma-like symptoms if inhaled[1][3].

  • Organ Toxicity: Causes damage to organs, specifically cartilage and testes, through prolonged or repeated exposure[1][2][4].

  • Reproductive Hazard: Suspected of damaging fertility or the unborn child[1][2].

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract[2][5].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

Quantitative Toxicological Data

MetricValueSpeciesSource
Oral LD505,000 mg/kgRat[1]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment must be worn when handling this compound, particularly in its solid, powdered form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and allergic reactions. Gloves must be inspected before use and disposed of after handling the compound[3][6].
Eye & Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required if there is a splash hazard[7][8].Protects eyes from dust particles and splashes[2].
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles[8][9].
Body Protection A fully buttoned laboratory coat or a disposable gown.Protects skin and personal clothing from contamination[2][10].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for preparation, handling, and cleanup.

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Gather Materials & Review SDS prep2 Don Required PPE: Gown, Gloves, Goggles, Respirator (if needed) prep1->prep2 prep3 Prepare Work Area: Chemical Fume Hood prep2->prep3 handle1 Weigh Solid Compound (in fume hood) prep3->handle1 Begin work handle2 Prepare Solution (in fume hood) handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Decontaminate Surfaces handle3->cleanup1 Experiment complete cleanup2 Segregate Waste: Solid, Liquid, Sharps cleanup1->cleanup2 cleanup3 Package & Label Waste cleanup2->cleanup3 cleanup4 Doff PPE Correctly cleanup3->cleanup4 cleanup5 Wash Hands Thoroughly cleanup4->cleanup5

Caption: A flowchart detailing the procedural steps for safely managing this compound in a laboratory setting.

Protocol Details:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure[3].

    • Ensure an eyewash station and safety shower are readily accessible[10].

    • Before starting, confirm all necessary PPE is available and in good condition.

  • Handling:

    • When weighing the solid form, handle it carefully to avoid creating dust clouds[2].

    • Use appropriate tools (e.g., spatulas) for transfers.

    • If creating solutions, add the solid to the solvent slowly.

    • Keep containers of this compound tightly closed when not in use[3].

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water[3][10].

    • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[11].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[3][7].

    • Spill: Avoid generating dust. Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly[2][7].

Disposal Plan

Improper disposal of this compound can harm aquatic ecosystems and contribute to antibiotic resistance[12]. All waste must be treated as hazardous.

Waste Segregation and Disposal Protocol:

  • Identify Waste Streams:

    • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste: Solutions containing this compound and contaminated solvents.

    • Sharps: Contaminated pipette tips, needles, or glassware.

  • Collection:

    • Collect all waste in designated, clearly labeled, and leak-proof hazardous waste containers.

    • Do not mix this compound waste with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.

    • Never dispose of this compound down the drain or in regular trash[13][14].

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department.

    • Waste must be disposed of at an approved waste disposal plant in accordance with all local, state, and federal regulations[2][10][14][15]. This may involve incineration or burial in a licensed landfill[16].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.